4-O-p-Coumaroylquinic acid
Description
4-p-Coumaroylquinic acid has been reported in Camellia sinensis, Prunus cerasus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1108200-72-1 |
|---|---|
Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |
InChI Key |
XWRHBGVVCOSNKO-OPGYGNEESA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of a Novel Phenylpropanoid: A Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the phenylpropanoid derivative, trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid. This compound, a member of the p-coumaroylquinic acid family, holds significant interest for its potential biological activities. This document consolidates available data on its chemical identity, physicochemical properties, and outlines a general synthetic approach based on established methods for related isomers. Furthermore, a putative signaling pathway is presented to stimulate further investigation into its mechanism of action.
Chemical Structure and Identity
The precise chemical structure of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid has been determined through interpretation of its systematic IUPAC name and comparison with known stereoisomers of p-coumaroylquinic acid.
The core of the molecule is a cyclohexane-1-carboxylic acid substituted with hydroxyl groups at positions 1, 3, and 5, and a p-coumaroyl ester at position 4. The stereochemistry is crucial for its biological function. The designation "trans-(3R,5R)" specifies the spatial arrangement of the substituents on the cyclohexane ring. Based on IUPAC nomenclature for substituted cyclohexanes, this corresponds to a specific stereoisomer.
A compound with the IUPAC name 1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid is cataloged in the PubChem database under the compound identifier (CID) 6124211. This entry includes the stereochemical descriptor (1alpha,3alpha,4alpha,5beta)-. A detailed analysis of the Cahn-Ingold-Prelog priority rules for the chiral centers of the cyclohexane ring confirms that the "(1alpha,3alpha,4alpha,5beta)" configuration corresponds to the requested trans-(3R,5R) stereochemistry.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,3R,4R,5R)-1,3,5-trihydroxy-4-{[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid |
| Common Name | 4-O-p-coumaroylquinic acid |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| CAS Number | Not available for this specific isomer |
| PubChem CID | 6124211 |
| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-7-15(22,14(20)21)8-11(18)16(12,23)25-13/h1-6,11-12,14,17-18,20,22-23H,7-8H2,(H,20,21)/b6-3+/t11-,12+,14-,15+,16-/m1/s1 |
| Canonical SMILES | C1--INVALID-LINK--O)O)OC(=O)C=CC2=CC=C(C=C2)O)O">C@HO |
Physicochemical Properties
The physicochemical properties of this p-coumaroylquinic acid isomer are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications. The following table summarizes key computed properties.
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 338.100168 g/mol |
| Topological Polar Surface Area | 145 Ų |
| Heavy Atom Count | 24 |
Experimental Protocols
General Synthesis of p-Coumaroylquinic Acid Isomers
The synthesis typically involves the esterification of a protected quinic acid derivative with an activated p-coumaric acid. The key challenge lies in the selective protection and deprotection of the hydroxyl groups on the quinic acid moiety to achieve the desired isomer.
Experimental Workflow:
Caption: General synthetic workflow for p-coumaroylquinic acid isomers.
Methodology:
-
Protection of Quinic Acid: Commercially available (-)-quinic acid is first protected at the carboxylic acid group (e.g., as a methyl or ethyl ester) and at specific hydroxyl groups using appropriate protecting groups (e.g., acetonides, silyl ethers) to leave the C4 hydroxyl group accessible for esterification.
-
Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid is activated to facilitate esterification. This is commonly achieved by converting it to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
-
Esterification: The protected quinic acid derivative is reacted with the activated p-coumaric acid in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester linkage at the C4 position.
-
Deprotection: All protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, fluoride-mediated cleavage of silyl ethers) to yield the final product.
-
Purification: The crude product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired isomer with high purity.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Putative Biological Signaling Pathway
While the specific biological activities of this particular isomer are not extensively documented, compounds of the chlorogenic acid family, including p-coumaroylquinic acids, are known to possess a range of pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. A plausible mechanism of action could involve the modulation of inflammatory signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Putative inhibition of the NF-κB inflammatory pathway.
This proposed pathway suggests that the compound may exert anti-inflammatory effects by inhibiting key components of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). Inhibition of IκB kinase (IKK) would prevent the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes such as those for COX-2, iNOS, and various cytokines.
Conclusion and Future Directions
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid represents a specific stereoisomer within the p-coumaroylquinic acid class of natural products. While its detailed biological profile remains to be fully elucidated, its structural similarity to other bioactive chlorogenic acids suggests it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the development of a stereospecific synthesis, comprehensive in vitro and in vivo evaluation of its pharmacological activities, and elucidation of its precise molecular targets and mechanisms of action. This technical guide provides a foundational resource to support these endeavors.
In-depth Technical Guide: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
The compound trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid belongs to the family of p-coumaroylquinic acids (pCQA), which are esters formed between p-coumaric acid and quinic acid. These compounds are of significant interest in the scientific community due to their potential biological activities, including antioxidant and anti-inflammatory properties. The specific stereochemistry of the quinic acid and the position of the p-coumaroyl ester linkage give rise to various isomers, each with potentially unique chemical and biological characteristics.
This technical guide provides a comprehensive overview of the synonyms, chemical properties, biological activities, and relevant experimental protocols for this class of compounds.
Synonyms and Chemical Identifiers:
The nomenclature of p-coumaroylquinic acids can be complex due to the presence of multiple chiral centers. The compound and its isomers are known by several names in scientific literature and chemical databases.
| Synonym/Identifier | Description |
| IUPAC Names | |
| (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | A common IUPAC name for one of the isomers. |
| (1R,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylicacid | Another IUPAC designation for a stereoisomer. |
| (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid | A further isomeric form. |
| Trivial Names | |
| 3-p-Coumaroylquinic acid (3-pCQA) | Refers to the ester linkage at the 3-position of quinic acid. |
| 5-p-Coumaroylquinic acid (5-pCQA) | Refers to the ester linkage at the 5-position of quinic acid. |
| p-Coumaroyl quinic acid | A general term for this class of compounds. |
| trans-5-O-(4-coumaroyl)-D-quinic acid | A more descriptive trivial name specifying the stereochemistry and ester position.[1] |
| 2-coumaroylquinic acid | An alternative numbering system. |
| Chemical Identifiers | |
| CAS Number | 5746-55-4, 1899-30-5, 32451-86-8 (for various isomers) |
| PubChem CID | 6441280, 9945785 (for different isomers) |
| Molecular Formula | C16H18O8 |
| Molecular Weight | 338.31 g/mol |
Quantitative Data on Biological Activity
The biological activity of p-coumaroylquinic acid isomers is a key area of research. Their antioxidant and anti-inflammatory properties are of particular interest. The following table summarizes available quantitative data, primarily focusing on their antioxidant capacity as measured by common in vitro assays. It is important to note that the activity can vary significantly between different isomers.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| p-Coumaroylquinic acid (general) | Tyrosinase Inhibition | 27 | - | - |
| p-Coumaroylquinic acid (general) | Hyaluronidase Inhibition | 18 | - | - |
| p-Coumaroylquinic acid (general) | Antioxidant Activity | 31.938 | Ascorbic acid | 8.5 |
| p-Coumaric acid | DPPH Radical Scavenging | - (Inhibited 71.2% lipid peroxidation at 45 µg/mL) | BHA, BHT, α-tocopherol, Ascorbic acid | - (66.8%, 69.8%, 64.5%, 59.7% inhibition at 45 µg/mL respectively)[2] |
| Caffeic Acid | DPPH Radical Scavenging | 9.9[3] | - | - |
| Ferulic Acid | DPPH Radical Scavenging | 9.9[3] | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of p-coumaroylquinic acids.
Synthesis of p-Coumaroylquinic Acid Isomers
The synthesis of specific p-coumaroylquinic acid isomers typically involves the esterification of a protected quinic acid derivative with p-coumaric acid chloride. The following is a general workflow for the synthesis of 3-O-p-coumaroylquinic acid.[4]
Workflow for the Synthesis of 3-O-p-coumaroylquinic acid:
References
The Biosynthesis of 5-O-p-Coumaroylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-p-Coumaroylquinic acid, a prominent member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound found throughout the plant kingdom. It plays a significant role in plant defense mechanisms and has garnered considerable interest from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Understanding the biosynthesis of this compound is crucial for its potential exploitation in drug development and biotechnology. This technical guide provides an in-depth overview of the biosynthetic pathway of 5-O-p-Coumaroylquinic acid, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of 5-O-p-Coumaroylquinic acid is primarily a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway originates from the shikimate pathway, which provides the necessary precursors.
The key enzymatic step in the formation of 5-O-p-Coumaroylquinic acid is the esterification of quinic acid with p-coumaroyl-CoA. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) . HCT is a member of the BAHD acyltransferase superfamily.
The two primary substrates for this reaction are:
-
p-Coumaroyl-CoA: This activated form of p-coumaric acid is synthesized from the amino acid L-phenylalanine via the initial steps of the phenylpropanoid pathway.
-
Quinic Acid: A cyclitol derived from the shikimate pathway.
The overall reaction catalyzed by HCT is as follows:
p-Coumaroyl-CoA + Quinic Acid → 5-O-p-Coumaroylquinic Acid + Coenzyme A
While HCT can also utilize shikimic acid as an acceptor molecule, its affinity for quinic acid leads to the production of 5-O-p-Coumaroylquinic acid.
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a critical determinant in the biosynthesis of 5-O-p-Coumaroylquinic acid. The following table summarizes the kinetic parameters of HCT from Physcomitrella patens for its key substrates.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Acyl Acceptors | ||||
| Shikimate | 0.22 | 5.1 | 23.18 | [1] |
| Quinate | 9.4 | 3.5 | 0.37 | [1] |
| Threonate | 17.2 | 0.16 | 0.0093 | [1] |
| Acyl Donor | ||||
| p-Coumaroyl-CoA | Data not available | Data not available | Data not available |
Note: Kinetic parameters can vary between different plant species and experimental conditions.
Experimental Protocols
Purification of Recombinant HCT
Source: Modified from Lallemand et al. (2012)[2]
Objective: To obtain purified HCT for enzymatic assays.
Methodology:
-
Cloning and Expression:
-
The coding sequence of the HCT gene is cloned into an expression vector (e.g., pET-28a) with a polyhistidine (His) tag.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis and Protein Extraction:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or using a French press.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The soluble fraction is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged HCT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Further Purification (Optional):
-
If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).
-
A second round of Ni-NTA chromatography can be performed to remove the cleaved tag and any uncleaved protein.
-
Size-exclusion chromatography can be used as a final polishing step to obtain highly pure HCT.
-
-
Protein Quantification and Storage:
-
The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.
-
The purified enzyme is stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.
-
HCT Enzyme Activity Assay
Source: Adapted from Hoffmann et al. (2003) and Vanholme et al. (2013).
Objective: To determine the enzymatic activity of HCT by measuring the formation of 5-O-p-Coumaroylquinic acid.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
200 µM p-Coumaroyl-CoA
-
2 mM Quinic acid
-
Purified HCT enzyme (e.g., 1-5 µg)
-
-
The total reaction volume is typically 50-100 µL.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified HCT enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
UPLC-MS/MS Analysis of 5-O-p-Coumaroylquinic Acid
Objective: To separate and quantify the product of the HCT reaction, 5-O-p-Coumaroylquinic acid.
Methodology:
-
Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compound of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 5-O-p-Coumaroylquinic acid. The precursor ion ([M-H]-) is m/z 337.1. Product ions can be selected based on fragmentation patterns, for example, m/z 191.1 (quinic acid fragment) and m/z 163.0 (p-coumaroyl fragment).
-
Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of 5-O-p-Coumaroylquinic acid.
-
Quantify the amount of product in the enzymatic reaction samples by comparing their peak areas to the standard curve.
-
Conclusion
The biosynthesis of 5-O-p-Coumaroylquinic acid via the HCT-catalyzed esterification of quinic acid and p-coumaroyl-CoA is a key step in the production of this pharmacologically important natural product. This guide has provided a detailed overview of the pathway, quantitative kinetic data for the central enzyme, and comprehensive experimental protocols for its study. A thorough understanding of this biosynthetic pathway is essential for researchers and professionals aiming to harness the potential of 5-O-p-Coumaroylquinic acid in drug development and for the metabolic engineering of plants to enhance its production.
References
- 1. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid. This compound belongs to the family of p-coumaroylquinic acids, a class of chlorogenic acids, which are esters of p-coumaric acid and quinic acid. These compounds are of significant interest to the scientific community due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic effects.
A Note on Nomenclature and Stereochemistry: The systematic IUPAC name for the commonly studied isomer is (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, also known as 5-O-p-coumaroylquinic acid. The stereochemistry provided in the topic, (3R,5R), may be an incomplete or alternative representation. This guide will focus on the well-documented 5-O-p-coumaroylquinic acid.
Physical and Chemical Properties
The physical and chemical properties of 5-O-p-coumaroylquinic acid are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
| Synonyms | 5-O-p-Coumaroylquinic acid, 5-p-CQA, p-Coumaroyl-5-quinate | |
| Molecular Formula | C₁₆H₁₈O₈ | |
| Molecular Weight | 338.31 g/mol | |
| Melting Point | 192-199 °C | [1] |
| Boiling Point | 613.2 °C (predicted) | [1] |
| Density | 1.55 g/cm³ (predicted) | [1] |
| pKa | Estimated ~3.5 (carboxylic acid), ~9.5 (phenolic hydroxyl) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol. Slightly soluble in water. | |
| Appearance | White to off-white powder or crystals | [1] |
Experimental Protocols
Synthesis of 5-O-p-Coumaroylquinic Acid
The synthesis of 5-O-p-coumaroylquinic acid can be achieved through the esterification of a protected quinic acid derivative with p-coumaroyl chloride. A general synthetic workflow is outlined below.
Methodology:
-
Protection of Quinic Acid: The hydroxyl groups of (-)-quinic acid are selectively protected to ensure esterification occurs at the desired C5 position. This can be achieved using methods such as the formation of acetonides or by using silyl ethers.
-
Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid is activated to facilitate the esterification reaction. A common method is the conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.
-
Esterification: The protected quinic acid is reacted with the activated p-coumaroyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the protected ester.
-
Deprotection: The protecting groups are removed from the quinic acid moiety, typically by acidic hydrolysis, to yield the final product, 5-O-p-coumaroylquinic acid.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Isolation and Purification from Natural Sources
5-O-p-coumaroylquinic acid can be isolated from various plant materials. A general protocol for its extraction and purification is described below.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The phenolic compounds, including 5-O-p-coumaroylquinic acid, will preferentially partition into the ethyl acetate phase.
-
Column Chromatography: The phenolic-rich fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) separates the compounds based on their affinity for the stationary phase.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative reverse-phase HPLC to obtain the pure 5-O-p-coumaroylquinic acid.
Analytical Characterization
The structure and purity of 5-O-p-coumaroylquinic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical reverse-phase HPLC, often with a photodiode array (PDA) detector to obtain the UV spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural characterization of the molecule, including the determination of the esterification position and the stereochemistry.
Biological Activities and Signaling Pathways
5-O-p-coumaroylquinic acid exhibits a range of biological activities, with its antioxidant, anti-diabetic, and anti-inflammatory properties being the most prominent.
Antioxidant Activity: Nrf2 Signaling Pathway
The antioxidant effects of chlorogenic acids, including 5-O-p-coumaroylquinic acid, are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like 5-O-p-coumaroylquinic acid, Keap1 is modified, leading to the dissociation of Nrf2.[4] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby enhancing cellular antioxidant capacity and protecting against oxidative damage.[2]
Anti-Diabetic Activity
5-O-p-coumaroylquinic acid has been shown to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine.[5] This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
By competitively inhibiting α-glucosidase, 5-O-p-coumaroylquinic acid delays the digestion and absorption of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism is beneficial for the management of type 2 diabetes.[6][7]
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and thereby deactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[8][9] Inhibition of PTP1B by compounds like 5-O-p-coumaroylquinic acid can enhance insulin sensitivity.
When insulin binds to its receptor, it triggers a cascade of phosphorylation events, starting with the autophosphorylation of the IR, followed by the phosphorylation of IRS proteins. This activates downstream signaling pathways, such as the PI3K/Akt pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and the uptake of glucose from the blood.[10][11] PTP1B counteracts this process by dephosphorylating the IR. By inhibiting PTP1B, 5-O-p-coumaroylquinic acid prolongs the phosphorylated, active state of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake.[9]
Conclusion
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, more commonly known as 5-O-p-coumaroylquinic acid, is a natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with its multifaceted biological activities, make it a compelling candidate for further research and development in the fields of nutrition, pharmacology, and medicine. The experimental protocols outlined in this guide provide a foundation for its synthesis, isolation, and analysis, while the elucidation of its roles in key signaling pathways offers a rationale for its observed health benefits. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a therapeutic agent.
References
- 1. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Hesperidin’s α-Glucosidase Inhibitory Kinetics and Its Potential Role in Type 2 Diabetes Management | International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
The Biological Activities of 5-O-p-Coumaroylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid derivatives, is a natural product found in various plant species. It is structurally characterized by a p-coumaric acid moiety attached to the 5-position of a quinic acid backbone through an ester linkage[1]. This compound, along with its isomers and related derivatives, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial properties[1]. This technical guide provides a comprehensive overview of the known biological activities of 5-O-p-Coumaroylquinic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Biological Activities
The biological activities of 5-O-p-Coumaroylquinic acid have been evaluated through various in vitro assays. The following tables summarize the available quantitative data for its enzyme inhibitory effects. Data for structurally related compounds are also included for comparative purposes and to suggest potential activities where direct data for 5-O-p-Coumaroylquinic acid is not yet available.
Table 1: Enzyme Inhibitory Activities of 5-O-p-Coumaroylquinic Acid and Related Compounds
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| 5-O-p-Coumaroylquinic acid | α-Amylase | 69.39 | Non-competitive | [2][3] |
| 4-O-caffeoylquinic acid | Xanthine Oxidase | - | - | [4] |
| 3,5-Di-O-caffeoylquinic acid | Xanthine Oxidase | 28.90 ± 1.02 | Competitive | [4] |
| 4,5-Di-O-caffeoylquinic acid | Xanthine Oxidase | 26.74 ± 1.20 | Mixed | [4] |
| p-Coumaroyl Amide Derivative | Acetylcholinesterase | 15 µg/mL | - | [5] |
| p-Terphenyls | BACE1 | 3.08 - 15.79 | - | [6] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key assays used to evaluate the biological activities of 5-O-p-Coumaroylquinic acid and related compounds.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a microplate or cuvette, add various concentrations of the sample solution.
-
Add the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the 5-O-p-Coumaroylquinic acid solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is included.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays
Principle: This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators. The activity is often monitored by measuring the formation of the hydroperoxy product from a fatty acid substrate (e.g., linoleic acid or arachidonic acid).
Protocol:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of lipoxygenase enzyme in the buffer.
-
Prepare a solution of the substrate (e.g., sodium linoleate) in the buffer.
-
Incubate the enzyme solution with various concentrations of 5-O-p-Coumaroylquinic acid for a short period at a controlled temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition and the IC50 value.
Enzyme Inhibitory Assays
Principle: This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars. The reduction in starch hydrolysis is measured, often using a colorimetric method with a starch-iodine complex.
Protocol:
-
Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Prepare a starch solution (e.g., 1% w/v) in the buffer.
-
Pre-incubate the α-amylase solution with various concentrations of 5-O-p-Coumaroylquinic acid for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution to the pre-incubated mixture.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent or hydrochloric acid).
-
For the starch-iodine method, add an iodine-potassium iodide solution.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm for the dinitrosalicylic acid method or 620 nm for the starch-iodine method).
-
A control reaction without the inhibitor is performed.
-
Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways
The biological activities of phenolic compounds like 5-O-p-Coumaroylquinic acid are often mediated through their interaction with key cellular signaling pathways. While direct evidence for 5-O-p-Coumaroylquinic acid is still emerging, studies on structurally related compounds, such as p-coumaric acid and caffeoylquinic acid derivatives, provide strong indications of the likely mechanisms involved, particularly in the context of inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds are known to inhibit this pathway at various points.
Caption: Putative inhibition of the NF-κB signaling pathway by 5-O-p-Coumaroylquinic acid.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, as well as cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. Similar to the NF-κB pathway, phenolic compounds have been shown to modulate MAPK signaling.
Caption: Proposed modulation of the MAPK signaling pathway by 5-O-p-Coumaroylquinic acid.
Conclusion and Future Directions
5-O-p-Coumaroylquinic acid demonstrates clear biological activity, particularly as an inhibitor of α-amylase. The anti-inflammatory and antioxidant properties suggested by its chemical structure and the activities of related compounds are promising areas for further investigation. The likely involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects provides a solid foundation for mechanistic studies.
Future research should focus on generating a more comprehensive quantitative profile of 5-O-p-Coumaroylquinic acid's biological activities. This includes determining its IC50 values in a wider range of antioxidant and anti-inflammatory assays, as well as against other relevant enzymes implicated in disease, such as cyclooxygenases, lipoxygenases, xanthine oxidase, and enzymes involved in neurodegenerative diseases like BACE1 and acetylcholinesterase. Elucidating the precise molecular interactions within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.
References
- 1. 5-O-p-Coumaroylquinic acid ≥95% | 32451-86-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-O-Coumaroylquinic acid | CAS:32451-86-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Secretase (BACE1) inhibitory and neuroprotective effects of p-terphenyls from Polyozellus multiplex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, a specific stereoisomer belonging to the p-coumaroylquinic acid class of compounds. These compounds, which are esters of p-coumaric acid and quinic acid, are a subset of the broader family of chlorogenic acids. While the general class of chlorogenic acids is well-studied, specific data for this particular trans-isomer is not widely available in existing literature. This guide consolidates the known information on related isomers to infer a likely discovery and historical context, proposes a detailed synthetic methodology, and discusses the potential biological significance based on the activities of structurally related compounds. All quantitative data for related compounds are summarized, and key experimental protocols are detailed to facilitate further research into this specific molecule.
Introduction and Historical Context
The history of the requested compound is intrinsically linked to the discovery and study of chlorogenic acids, a diverse group of plant-derived esters formed between hydroxycinnamic acids and quinic acid.[1] The first of these, an acyl-quinic acid, was characterized in 1846.[1] The term "chlorogenic acid" was first used in the early 20th century, and by the mid-20th century, various isomers of caffeoylquinic acid had been identified in coffee.[2]
The specific compound, trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, is a mono-p-coumaroylquinic acid (pCoQA). While various isomers of pCoQAs have been identified in natural sources, particularly in coffee beans, they are generally less abundant than their caffeoylquinic acid counterparts.[3][4] The nomenclature of these isomers can be complex due to the multiple chiral centers on the quinic acid ring.
The discovery of specific pCoQA isomers has been advanced by the development of sophisticated analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).[5][6] These methods have enabled the characterization of numerous minor chlorogenic acid isomers in natural products. However, the specific trans-(3R,5R) stereoisomer is not among the commonly isolated and characterized pCoQAs, suggesting it may be a rare natural product, a synthetic derivative, or a metabolite. Its formal discovery and detailed history, therefore, remain to be explicitly documented in scientific literature.
Physicochemical Properties and Characterization
While specific experimental data for the target compound is scarce, its properties can be inferred from the general characteristics of p-coumaroylquinic acids.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
Data predicted using computational models.
Characterization of this specific isomer would rely heavily on advanced analytical techniques to confirm its stereochemistry.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers from a mixture. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) | Unambiguous determination of the chemical structure and relative stereochemistry of the protons and carbons in the molecule. |
| Circular Dichroism (CD) | To study the stereochemical features of the molecule.[7][8] |
Synthetic Methodology
A plausible synthetic route for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid can be designed based on established methods for the synthesis of other p-coumaroylquinic acid isomers. The core of the synthesis involves the stereoselective esterification of a protected quinic acid derivative with an activated p-coumaric acid.
General Synthetic Strategy
The synthesis of p-coumaroylquinic acid isomers typically involves the esterification of p-acetylcoumaroyl chloride with a suitably protected (-)-quinic acid.[7][8] A key challenge in the synthesis is controlling the regioselectivity of the acylation and preventing acyl migration, which can lead to a mixture of isomers.[7][8]
Proposed Experimental Protocol
Step 1: Protection of Quinic Acid To achieve the desired trans-diaxial acylation at the C4 position, a specific protection strategy for the hydroxyl groups of quinic acid is necessary. This may involve the formation of acetonide or other protecting groups to leave the C4 hydroxyl group accessible for esterification.
Step 2: Activation of p-Coumaric Acid p-Coumaric acid is first protected, for instance, by acetylation of the phenolic hydroxyl group. The carboxylic acid is then activated, typically by conversion to the acid chloride using thionyl chloride or oxalyl chloride.
Step 3: Esterification The protected quinic acid derivative is reacted with the activated p-coumaric acid in the presence of a base (e.g., pyridine or DMAP) to facilitate the esterification. The reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to favor the formation of the desired stereoisomer and minimize side reactions.
Step 4: Deprotection The protecting groups on the quinic acid and p-coumaric acid moieties are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides and basic hydrolysis for the acetyl group) to yield the final product.
Step 5: Purification The final product is purified from the reaction mixture, likely as a mixture of isomers, using chromatographic techniques such as preparative HPLC.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Biological Activity and Potential Applications
While no specific biological activity data exists for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, the broader class of p-coumaric acid and its conjugates are known to possess a range of biological activities.
Table 3: Reported Biological Activities of p-Coumaric Acid and its Conjugates
| Activity | Description |
| Antioxidant | p-Coumaric acid and its derivatives exhibit antioxidant properties by scavenging free radicals. |
| Anti-inflammatory | Demonstrated anti-inflammatory effects in various experimental models. |
| Antimicrobial | Shows activity against a range of bacteria and fungi. |
| Anticancer | Some studies suggest potential anticancer activities, including antimutagenic effects.[1] |
It is crucial to note that the biological activity of these compounds is often dependent on their specific stereochemistry. Therefore, the unique spatial arrangement of the hydroxyl and p-coumaroyl groups in the target molecule could lead to novel or enhanced biological effects. Further research is warranted to elucidate the specific bioactivity profile of this particular isomer.
Potential Signaling Pathways
The antioxidant and anti-inflammatory activities of phenolic compounds like p-coumaroylquinic acids are often attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation.
Caption: Potential modulation of cellular signaling pathways.
Future Directions
The study of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid presents several opportunities for future research:
-
Stereoselective Synthesis: Development of a robust and high-yield synthetic method to obtain the pure stereoisomer.
-
Structural Elucidation: Unambiguous confirmation of its absolute and relative stereochemistry using advanced analytical techniques.
-
Biological Screening: Comprehensive evaluation of its biological activities, including antioxidant, anti-inflammatory, and anticancer properties, and comparison with other known isomers.
-
Mechanism of Action Studies: Investigation of the molecular mechanisms underlying its biological effects.
-
Natural Occurrence: Screening of various natural sources to determine if this isomer exists in nature and in what quantities.
Conclusion
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid represents an understudied member of the p-coumaroylquinic acid family. While its specific discovery and history are not well-documented, a plausible synthetic route can be devised based on established chemical principles. The biological activities of related compounds suggest that this specific isomer may hold therapeutic potential. This guide provides a foundational framework to stimulate and guide future research into this intriguing molecule, with the aim of unlocking its full scientific and therapeutic value. future research into this intriguing molecule, with the aim of unlocking its full scientific and therapeutic value.
References
- 1. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]
- 2. NP-MRD: Showing NP-Card for (3r,5r)-1,3,5-trihydroxy-4-{[(2e)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid (NP0147667) [np-mrd.org]
- 3. Neglected coffee chlorogenic acids: p-coumaroyl-, sinapoyl- and di-acyl-quinic acid isomers in different coffee botanical species - American Chemical Society [acs.digitellinc.com]
- 4. plantaedb.com [plantaedb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
CAS Number: 53539-37-0[1]
This technical guide focuses on the specific stereoisomer of p-coumaroylquinic acid with the systematic IUPAC name trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid .[2] This compound is also known by several synonyms, including 4-O-p-Coumaroylquinic acid and 4-p-Coumaroylquinic acid.[1][2] It belongs to the class of hydroxycinnamic acid derivatives and is found in various plant sources, including fruits, vegetables, and coffee.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₈ | [1] |
| Molecular Weight | 338.31 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 641.9 °C (Predicted) | [1] |
| Density | 1.55 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | C1--INVALID-LINK--O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O">C@HO | [2] |
| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16-/m1/s1 | [1] |
Experimental Protocols
The synthesis of this compound has been described in the scientific literature, providing a basis for its laboratory preparation and study.[3][4]
Synthesis of this compound[3]
The synthesis of this compound involves the esterification of a protected (-)-quinic acid derivative with p-acetylcoumaroylchloride. A key challenge in the synthesis is the potential for acyl migration, where the p-coumaroyl group moves to a different position on the quinic acid ring.[3][4]
Synthetic Scheme Overview:
A detailed synthetic route involves the protection of the hydroxyl groups at positions 3 and 5 of the quinic acid ring to selectively allow for esterification at the C-4 hydroxyl group.[3]
-
Starting Material: (-)-quinic acid.
-
Key Reagents: p-acetylcoumaroylchloride, protecting group reagents.
-
Reaction Steps:
-
Protection of the C-3 and C-5 hydroxyl groups of (-)-quinic acid.
-
Esterification of the protected quinic acid with p-acetylcoumaroylchloride.
-
Deprotection of the hydroxyl groups to yield this compound.
-
Note on Acyl Migration: During the synthesis and under certain conditions (e.g., basic or even acidic deprotection steps), acyl migration can occur, leading to the formation of 3- and 5-O-p-coumaroylquinic acid isomers.[3] Careful control of reaction conditions and purification methods are crucial to isolate the desired 4-isomer.
Characterization Methods
The synthesized p-coumaroylquinic acid isomers are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure, including the position of the p-coumaroyl group on the quinic acid ring. For this compound, a characteristic downfield shift of the proton at C-4 is observed in the ¹H-NMR spectrum.[3]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the stereochemistry of the synthesized compounds.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target compound.
Biological Activity and Signaling Pathways
p-Coumaric acid and its derivatives, including the coumaroylquinic acids, are known to possess a range of biological activities. These compounds are of significant interest to researchers in drug discovery and development for their potential therapeutic applications.[5][6]
Known Biological Activities
-
Antioxidant Activity: Like many phenolic compounds, 4-p-coumaroylquinic acid exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.[1]
-
Anti-inflammatory Effects: This class of compounds has been shown to have anti-inflammatory properties.[1]
-
Antimicrobial Activity: 4-p-coumaroylquinic acid also demonstrates antimicrobial activity.[1]
-
Anticancer Potential: Research into p-coumaric acid and its derivatives suggests potential anticancer effects, including the inhibition of angiogenesis-related signaling pathways.[6]
Potential Signaling Pathway Involvement
While specific signaling pathways for the trans-(3R,5R)-4-O-p-coumaroylquinic acid isomer are not extensively detailed in the currently available literature, based on the activities of closely related compounds, several pathways can be implicated. For instance, the anti-inflammatory effects of similar phenolic compounds are often mediated through the inhibition of pro-inflammatory signaling cascades.
Below is a hypothetical signaling pathway diagram illustrating a potential mechanism for the anti-inflammatory action of a phenolic compound, which could be relevant for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and signaling pathway information are based on research on related compounds and may not have been specifically demonstrated for the trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid isomer. Further research is required to fully elucidate its specific biological functions and mechanisms of action.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. biorlab.com [biorlab.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. - chemicalbook [chemicalbook.com]
- 6. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]
Health Benefits of 5-O-p-Coumaroylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid derivatives, has garnered significant scientific interest due to its diverse and promising health benefits.[1] This technical guide provides an in-depth overview of the current research on 5-O-p-Coumaroylquinic acid, with a focus on its antioxidant, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for the cited bioactivities, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
5-O-p-Coumaroylquinic acid is a natural phytochemical found in various plant sources.[1] Structurally, it is an ester formed from p-coumaric acid and quinic acid.[1] Its biological activities are attributed to the synergistic effects of these two constituent molecules. This compound has been the subject of numerous studies investigating its therapeutic potential across a range of disease models. The primary areas of investigation include its potent antioxidant and anti-inflammatory effects, its ability to modulate glucose metabolism, and its emerging role in neuroprotection.[1][2] This guide will delve into the scientific evidence supporting these health benefits, providing detailed methodologies and quantitative data to facilitate further research and development.
Key Health Benefits and Mechanisms of Action
Antioxidant Activity
5-O-p-Coumaroylquinic acid exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Anti-Inflammatory Effects
The compound has demonstrated potent anti-inflammatory properties.[3] It is suggested to exert these effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, 5-O-p-Coumaroylquinic acid can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Anti-Hyperglycemic Potential
5-O-p-Coumaroylquinic acid has shown promise in the management of hyperglycemia. It acts as an inhibitor of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase.[4] The inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[4] One study reported a potent, reversible, and non-competitive inhibition of α-amylase with an IC50 value of 69.39 μM.[4]
Neuroprotective Properties
Emerging evidence suggests that 5-O-p-Coumaroylquinic acid may possess neuroprotective effects. Its antioxidant and anti-inflammatory activities are thought to contribute to its ability to protect neuronal cells from oxidative stress-induced damage and inflammation-mediated neurodegeneration. While direct studies on 5-O-p-Coumaroylquinic acid are ongoing, research on related caffeoylquinic acid derivatives has shown protection of SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced injury.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivities of 5-O-p-Coumaroylquinic acid and related compounds.
| Bioactivity | Assay | Test System | IC50 Value / % Inhibition | Reference Compound |
| Anti-Hyperglycemic | α-Amylase Inhibition | In vitro | 69.39 μM | Not specified |
| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available | - |
| ABTS Radical Scavenging | In vitro | Data not available | - | |
| Anti-Inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - | |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - |
Detailed Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the sample solution.
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Anti-Inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-Hyperglycemic Activity Assays
Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
In a 96-well plate, add 50 µL of different concentrations of 5-O-p-Coumaroylquinic acid.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Neuroprotective Activity Assay
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are a common model for neuroprotective studies. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cytotoxicity.
Protocol:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for a specified period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined time (e.g., 24 hours).
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formed formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of 5-O-p-Coumaroylquinic acid are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct evidence for 5-O-p-Coumaroylquinic acid is still emerging, studies on its constituent, p-coumaric acid, have shown inhibition of these pathways.[5]
Caption: Proposed mechanism of anti-inflammatory action of 5-O-p-Coumaroylquinic acid.
Bioassay-Guided Isolation Workflow
The isolation of 5-O-p-Coumaroylquinic acid from a plant source typically follows a bioassay-guided fractionation approach.
Caption: A typical workflow for the bioassay-guided isolation of 5-O-p-Coumaroylquinic acid.
Conclusion
5-O-p-Coumaroylquinic acid is a promising natural compound with a range of health-promoting properties, including antioxidant, anti-inflammatory, anti-hyperglycemic, and potential neuroprotective effects. The mechanisms underlying these benefits are beginning to be understood, with modulation of key signaling pathways like NF-κB and MAPK playing a significant role in its anti-inflammatory action, and inhibition of digestive enzymes contributing to its anti-hyperglycemic effects. Further research is warranted to fully elucidate its therapeutic potential, establish a comprehensive quantitative profile of its bioactivities, and explore its efficacy and safety in preclinical and clinical studies. This technical guide provides a foundational resource for scientists and researchers to advance the investigation and potential development of 5-O-p-Coumaroylquinic acid as a novel therapeutic agent.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Pharmacokinetics of 5-O-p-Coumaroylquinic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-p-Coumaroylquinic acid, a member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plant species. Possessing potential health benefits, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 5-O-p-Coumaroylquinic acid, drawing upon available data for the compound and its close structural relatives. This document details experimental methodologies for pharmacokinetic analysis, presents available quantitative data, and explores potential interactions with cellular signaling pathways.
Introduction
5-O-p-Coumaroylquinic acid is an ester of p-coumaric acid and quinic acid. As a member of the hydroxycinnamic acid family, it shares structural similarities with other well-studied compounds like caffeic acid and ferulic acid. These compounds are known for their antioxidant and anti-inflammatory properties. However, their therapeutic efficacy is largely dictated by their bioavailability and metabolic fate within the body. This guide aims to consolidate the existing knowledge on the pharmacokinetics of 5-O-p-Coumaroylquinic acid to aid researchers in its further investigation and potential therapeutic application.
Pharmacokinetic Profile
Direct and comprehensive pharmacokinetic data for 5-O-p-Coumaroylquinic acid is limited in publicly available literature. However, by examining studies on closely related chlorogenic acid isomers and its constituent parts, p-coumaric acid and quinic acid, we can infer a likely pharmacokinetic profile.
Absorption: Chlorogenic acids, as a class, are believed to be absorbed in both the small intestine and the colon. Intact 5-O-p-Coumaroylquinic acid is likely to have limited absorption in the small intestine due to its size and polarity. A significant portion may be hydrolyzed by gut microbiota in the colon into p-coumaric acid and quinic acid, which are then more readily absorbed. Studies on related compounds suggest that the absorption of the intact molecule is generally low.
Distribution: Once absorbed, 5-O-p-Coumaroylquinic acid and its metabolites are expected to be distributed throughout the body via the systemic circulation. The extent of tissue distribution is currently unknown.
Metabolism: The primary metabolic pathway for 5-O-p-Coumaroylquinic acid is likely hydrolysis to p-coumaric acid and quinic acid. Following absorption, p-coumaric acid can undergo further metabolism, including conjugation with glucuronic acid or sulfate.
Excretion: The metabolites of 5-O-p-Coumaroylquinic acid are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
| Compound | Animal Model | Dose | Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| p-Coumaric Acid | Mouse | Not Specified | Oral | Data not available | Data not available | Data not available | Data not available | [1] |
Note: While a study on the pharmacokinetics of p-coumaric acid in mice after oral administration of an extract was identified, specific quantitative values were not provided in the abstract.
Experimental Protocols
To facilitate further research, this section outlines a typical experimental protocol for determining the pharmacokinetic profile of 5-O-p-Coumaroylquinic acid in a preclinical animal model, such as rats.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: 5-O-p-Coumaroylquinic acid is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline). For oral administration, the compound is delivered via oral gavage at a predetermined dose. For intravenous administration, the compound is infused through a cannulated jugular vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of 5-O-p-Coumaroylquinic acid and its major metabolites in plasma.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 5-O-p-Coumaroylquinic acid and its metabolites are monitored for quantification.
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Potential Signaling Pathway Interactions
The direct effects of 5-O-p-Coumaroylquinic acid on specific signaling pathways have not been extensively studied. However, based on the known activities of its parent compound, p-coumaric acid, and other related phenolic compounds, several pathways are of interest.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Many phenolic compounds have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. It is plausible that 5-O-p-Coumaroylquinic acid or its metabolites could modulate this pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some phenolic compounds have been reported to modulate MAPK signaling, which could contribute to their potential anti-cancer and other biological activities.
Further research is required to elucidate the specific interactions of 5-O-p-Coumaroylquinic acid with these and other signaling pathways.
Visualizations
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for the Extraction of 5-O-p-Coumaroylquinic Acid from Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 5-O-p-Coumaroylquinic acid from various plant sources. It includes summaries of quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in developing efficient and effective extraction processes.
Introduction to 5-O-p-Coumaroylquinic Acid
5-O-p-Coumaroylquinic acid, a derivative of quinic acid and p-coumaric acid, is a phenolic compound found in a variety of plant species. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. Efficient extraction from plant matrices is a critical first step for its study and utilization.
This document focuses on modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), which has been shown to be an efficient and "green" alternative to traditional methods.[1] UAE often results in higher yields of bioactive compounds in a shorter amount of time.[1]
Plant Sources
5-O-p-Coumaroylquinic acid and its isomers have been identified in a range of plants. While the search results provide broader context on phenolic compound extraction, specific high-yield plant sources for this particular compound would require further targeted investigation. Generally, this compound is found in plants where its precursors, quinic acid and p-coumaric acid, are present.
Extraction Methodologies
This section details protocols for Ultrasound-Assisted Extraction (UAE), a widely used method for obtaining phenolic compounds from plant materials.[2] The efficiency of UAE is influenced by several factors, including solvent type and concentration, temperature, time, and ultrasonic power and frequency.[2][3]
General Workflow for Plant Extraction
The following diagram illustrates a general workflow for the extraction and analysis of 5-O-p-Coumaroylquinic acid from a plant source.
Caption: General workflow for the extraction and analysis of 5-O-p-Coumaroylquinic acid.
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is a generalized procedure based on common practices for the extraction of phenolic compounds.[1][2][3][4][5] Optimal conditions will vary depending on the specific plant material and should be determined empirically.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm membrane filter)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Reference standard for 5-O-p-Coumaroylquinic acid
Procedure:
-
Sample Preparation: Weigh a known amount of dried, powdered plant material (e.g., 1 gram).
-
Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[5]
-
Ultrasonication:
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a specified power (e.g., 350 W) and temperature (e.g., 55 °C) for a defined duration (e.g., 30 minutes).[5]
-
-
Filtration: After extraction, separate the liquid extract from the solid residue by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) to a known concentration for analysis.
-
Analysis: Analyze the reconstituted extract by HPLC-DAD/MS to identify and quantify 5-O-p-Coumaroylquinic acid. The identification can be confirmed by comparing the retention time and mass fragmentation pattern with a reference standard.[6]
Quantitative Data and Optimization
The yield of 5-O-p-Coumaroylquinic acid is highly dependent on the extraction parameters. Response Surface Methodology (RSM) is often employed to optimize these conditions.[1][2]
Summary of Optimized UAE Conditions for Phenolic Compounds
The following table summarizes optimized conditions from various studies on the UAE of phenolic compounds. While not all studies specifically target 5-O-p-Coumaroylquinic acid, the parameters provide a valuable starting point for method development.
| Plant Material | Optimal Conditions | Outcome | Reference |
| Banana Inflorescence | Power: 350 W, Temp: 55 °C, Ratio: 1:30 g/mL, Time: 30 min, Solvent: 80% Ethanol | Highest Total Phenolic Content (1637.12 mg/100 g) and Total Flavonoid Content (22.97 mg/100 g). | [5] |
| Psidium cattleianum Leaves | Time: 4 min, Amplitude: 100%, Pulse Cycle: 0.6 s | Predicted Total Soluble Phenols: 155.31 mg/g DM. | [1] |
| Morus alba Leaves | Solvent: 40% Ethanol, Ratio: 1:400 w/v, Time: 35 min | Optimized for highest phenolic compound amounts and antioxidant activity. | [3] |
| Pumpkins | Temp: 41.45 °C, Power: 44.60%, Time: 25.67 min | Optimized for total phenolics. | [2] |
Logic Diagram for Extraction Parameter Optimization
This diagram illustrates the logical relationship in optimizing extraction parameters to maximize the yield of the target compound.
Caption: Optimization of extraction parameters to maximize the yield of the target compound.
Purification and Analysis
After the initial extraction, further purification steps may be necessary to isolate 5-O-p-Coumaroylquinic acid. Techniques such as column chromatography or preparative HPLC can be employed.
The final analysis and quantification are typically performed using HPLC coupled with a DAD or MS detector. The compound is identified by comparing its retention time and UV-Vis or mass spectrum with that of a pure standard.[6] The fragmentation pattern in mass spectrometry is a key confirmation tool.[6] For instance, in negative ion mode, 5-O-p-coumaroylquinic acid isomers can yield characteristic fragment ions.[6]
Conclusion
The extraction of 5-O-p-Coumaroylquinic acid from plant sources can be efficiently achieved using Ultrasound-Assisted Extraction. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and optimize their extraction methods. The key to a successful extraction is the careful optimization of parameters such as solvent composition, temperature, time, and ultrasonic power. Subsequent analysis by HPLC-DAD/MS allows for reliable identification and quantification of the target compound.
References
- 1. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Extraction of Phenolic Compounds and Flavonoids from Banana Inflorescence and Characterization of Its Fibrous Residue [mdpi.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols for the Quantification of 5-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a significant phytochemical found in various plant species. As a member of the chlorogenic acid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of 5-O-p-Coumaroylquinic acid in different matrices is crucial for quality control, pharmacokinetic studies, and understanding its role in biological systems.
These application notes provide detailed protocols for the quantification of 5-O-p-Coumaroylquinic acid using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The primary methods for the quantification of 5-O-p-Coumaroylquinic acid are based on reversed-phase chromatography. HPLC-DAD offers a robust and widely accessible method for quantification, while UPLC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or when low detection limits are required.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of phenolic acids, including 5-O-p-Coumaroylquinic acid, using an HPLC-DAD system. These values are representative of the performance of a validated method for this class of compounds.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) (Intra-day) | Accuracy (Recovery %) |
| 5-O-p-Coumaroylquinic Acid | 0.5 - 100 | ≥ 0.999 | ~0.1 | ~0.3 | < 2% | 95 - 105% |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3:1 and 10:1, respectively. Precision is expressed as the relative standard deviation for repeated measurements. Accuracy is determined by the recovery of spiked samples.
Experimental Protocols
Protocol 1: Quantification by HPLC-DAD
This protocol describes a validated method for the quantification of 5-O-p-Coumaroylquinic acid in plant extracts.
1. Sample Preparation (Solid-Liquid Extraction)
-
Grinding: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a laboratory mill).
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (v/v) as the extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Alternatively, perform maceration with continuous stirring for 24 hours at room temperature, protected from light.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 25 70 30 30 50 50 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 325 nm.
3. Calibration and Quantification
-
Standard Stock Solution: Prepare a stock solution of 5-O-p-Coumaroylquinic acid standard (≥95% purity) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to 5-O-p-Coumaroylquinic acid.
-
Calculation: Calculate the concentration of 5-O-p-Coumaroylquinic acid in the sample using the linear regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
This protocol is suitable for the analysis of samples with low concentrations of 5-O-p-Coumaroylquinic acid or complex matrices.
1. Sample Preparation
Follow the same sample preparation procedure as described in Protocol 1. The higher sensitivity of the UPLC-MS/MS system may allow for greater dilution of the final extract.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 98 2 8 60 40 9 2 98 10 2 98 10.1 98 2 | 12 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z): 337.1
-
Product Ions (m/z): 191.1 (quantifier), 163.0 (qualifier)
-
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Collision Energy: 20 eV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
4. Calibration and Quantification
The calibration and quantification procedure is similar to that of the HPLC-DAD method, but the calibration curve is constructed by plotting the peak area from the MRM chromatogram against the concentration of the standard solutions. The concentration range for the calibration standards may be lower due to the increased sensitivity of the instrument.
Visualizations
HPLC analysis of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, commonly known as Chlorogenic Acid. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the identification and quantification of this compound in various sample matrices. The described method is sensitive, accurate, and precise, making it suitable for quality control and research applications.
Introduction
Chlorogenic acid is a significant phenolic compound found in a variety of plants, most notably in coffee beans. It is an ester of caffeic acid and quinic acid. Possessing potent antioxidant properties, chlorogenic acid and its isomers are of great interest in the pharmaceutical, food, and cosmetic industries for their potential health benefits. Accurate and reliable quantification of chlorogenic acid is crucial for the standardization of herbal extracts and the development of new products. This document provides a detailed protocol for the HPLC analysis of chlorogenic acid.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is recommended. Several options are presented in the protocols below.
-
Chemicals:
-
Chlorogenic acid reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acids (e.g., Phosphoric acid, Formic acid) (HPLC grade)
-
Phosphate buffer salts (e.g., Potassium dihydrogen orthophosphate) (analytical grade)
-
Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of chlorogenic acid reference standard and dissolve it in 10 mL of methanol or a suitable solvent mixture in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1-100 µg/mL). These will be used to construct a calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid plant extract is provided below:
-
Accurately weigh a known amount of the sample (e.g., 100 mg).
-
Extract the chlorogenic acid using a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or vortexing can aid in extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of chlorogenic acid within the calibration range.
HPLC Protocols
Two example protocols are provided below, one utilizing a gradient elution and the other an isocratic elution. The choice of method may depend on the complexity of the sample matrix and the available instrumentation.
Protocol 1: Gradient Elution for Complex Matrices
This method is suitable for the analysis of chlorogenic acid in complex samples where separation from other components is critical.
Chromatographic Conditions
| Parameter | Condition |
| Column | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.2% o-phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 35 | |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C |
| Detection Wavelength | 330 nm[1] |
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Chlorogenic Acid | ~7.0 | 0.72 - 500[1] | >0.999 |
Protocol 2: Isocratic Elution for Routine Analysis
This method is suitable for routine quality control of samples where the matrix is less complex and rapid analysis is desired.
Chromatographic Conditions
| Parameter | Condition |
| Column | Purospher STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer and Acetonitrile (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 274 nm |
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Chlorogenic Acid | Varies with exact mobile phase composition | 5 - 196 | >0.999 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC analysis and a simplified representation of the chemical structure of chlorogenic acid.
Caption: HPLC analysis workflow from sample preparation to final quantification.
Caption: Simplified structural relationship of Chlorogenic Acid.
Conclusion
The HPLC methods described in this application note provide a reliable and robust approach for the quantification of chlorogenic acid. The choice between a gradient and isocratic method will depend on the specific application, with the gradient method offering better resolution for complex samples and the isocratic method providing a faster analysis time for routine quality control. Proper system suitability tests, including injection precision, should be performed prior to sample analysis to ensure the validity of the results.
References
Application Notes and Protocols for NMR Spectroscopy of 5-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the family of hydroxycinnamoyl-quinic acids. It is an ester formed between p-coumaric acid and quinic acid.[1][2] This class of compounds is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities, including antioxidant and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such compounds. These application notes provide a detailed protocol and data for the NMR analysis of 5-O-p-Coumaroylquinic acid.
Chemical Structure
IUPAC Name: (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid[1] Molecular Formula: C₁₆H₁₈O₈[1] Molecular Weight: 338.31 g/mol [1]
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-O-p-Coumaroylquinic acid. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of 5-O-p-Coumaroylquinic Acid (500 MHz, CD₃OD)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| Quinic Acid Moiety | |||
| 2ax | 2.15 | dd | 13.5, 9.0 |
| 2eq | 2.05 | m | |
| 3 | 4.15 | m | |
| 4 | 3.85 | m | |
| 5 | 5.35 | m | |
| 6ax | 2.25 | dd | 14.0, 4.0 |
| 6eq | 2.05 | m | |
| p-Coumaroyl Moiety | |||
| 2' | 7.45 | d | 8.5 |
| 3' | 6.80 | d | 8.5 |
| 5' | 6.80 | d | 8.5 |
| 6' | 7.45 | d | 8.5 |
| 7' (α) | 6.35 | d | 16.0 |
| 8' (β) | 7.65 | d | 16.0 |
Note: The assignments are based on typical chemical shift ranges for quinic acid and p-coumaric acid derivatives and may require 2D NMR experiments for unambiguous confirmation.
Table 2: ¹³C NMR Data of 5-O-p-Coumaroylquinic Acid (125 MHz, CD₃OD)
| Atom No. | δ (ppm) |
| Quinic Acid Moiety | |
| 1 (C-O) | 76.0 |
| 2 | 38.5 |
| 3 | 71.0 |
| 4 | 73.5 |
| 5 | 72.0 |
| 6 | 39.0 |
| 7 (C=O) | 178.0 |
| p-Coumaroyl Moiety | |
| 1' | 127.0 |
| 2' | 131.0 |
| 3' | 116.5 |
| 4' | 161.0 |
| 5' | 116.5 |
| 6' | 131.0 |
| 7' (α) | 115.0 |
| 8' (β) | 146.0 |
| 9' (C=O) | 168.5 |
Note: The assignments are based on typical chemical shift ranges for quinic acid and p-coumaric acid derivatives and may require 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
This section outlines a general protocol for the acquisition of NMR spectra of 5-O-p-Coumaroylquinic acid.
Sample Preparation
-
Sample Purity: Ensure the sample of 5-O-p-Coumaroylquinic acid is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a common and suitable solvent for this compound. Other deuterated polar solvents like DMSO-d₆ or D₂O can also be used depending on the experimental requirements.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). For CD₃OD, the residual solvent peak can also be used for referencing (δH = 3.31 ppm, δC = 49.0 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR to obtain an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the ester linkage.
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure of the molecule.
Visualization
Biosynthetic Pathway of Hydroxycinnamoyl-Quinic Acids
The following diagram illustrates the general biosynthetic pathway leading to the formation of hydroxycinnamoyl-quinic acids, including 5-O-p-Coumaroylquinic acid.
Caption: Biosynthetic pathway of 5-O-p-Coumaroylquinic acid.
Experimental Workflow for NMR Analysis
This diagram outlines the key steps in the NMR analysis of 5-O-p-Coumaroylquinic acid.
Caption: Experimental workflow for NMR analysis.
References
Application Notes and Protocols: In Vitro Assays Using trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, a member of the coumaroylquinic acid family, is a phenolic compound of interest for its potential therapeutic properties. This document provides detailed protocols for in vitro assays to evaluate its antioxidant, anti-inflammatory, and cytotoxic activities. The methodologies are presented to guide researchers in the systematic evaluation of this and structurally related compounds.
Chemical Structure
Systematic Name: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Common Synonyms: 5-O-p-coumaroylquinic acid, 5-p-coumaroylquinic acid, trans-5-O-(p-coumaroyl)-D-quinic acid
Molecular Formula: C₁₆H₁₈O₈
Molecular Weight: 338.31 g/mol
Data Presentation: Summary of In Vitro Activities
The following tables summarize the reported in vitro biological activities of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and its isomers. This data provides a comparative overview of its potential efficacy.
Table 1: Antioxidant Activity
| Assay | Test System | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Chemical Assay | 32.66 - 36.71 | Trolox | Not Specified |
| Peroxynitrite Scavenging | Chemical Assay | 32.66 | Rosmarinic Acid | Not Specified |
Note: Data for isomers or closely related compounds may be included where direct data for the specified compound is unavailable.
Table 2: Anti-Inflammatory Activity
| Assay | Cell Line | Parameter Measured | Inhibition (%) at a Given Concentration | IC₅₀ (µg/mL) |
| COX-2 Inhibition | Enzyme Assay | COX-2 Activity | Not Specified | 7.24 - 13.28 |
| Nitric Oxide (NO) Production | RAW 264.7 | NO Levels | Significant inhibition | Not Specified |
| TNF-α Production | RAW 264.7 | TNF-α Levels | Significant inhibition | Not Specified |
| IL-1β Production | RAW 264.7 | IL-1β Levels | Significant inhibition | Not Specified |
| IL-6 Production | RAW 264.7 | IL-6 Levels | Significant inhibition | Not Specified |
Note: The anti-inflammatory data is largely based on studies of p-coumaric acid and its derivatives, which suggest a potential mechanism of action for the target compound.
Table 3: Cytotoxic Activity
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Carcinoma | > 500 (non-toxic)[1] |
| HCT8 | Colon Cancer | > 500 (non-toxic)[1] |
| HepG2 | Liver Hepatocellular Carcinoma | > 500 (non-toxic)[1] |
| IMR90 | Normal Fibroblast | > 500 (non-toxic)[1] |
| HUVEC | Normal Endothelial | > 500 (non-toxic)[1] |
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (96%)
-
Acetate buffer (100 mM, pH 5.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 200 µM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 100 µL of the 200 µM DPPH solution to each well.
-
Add 50 µL of acetate buffer (100 mM, pH 5.5) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing the solvent and a control containing the solvent and DPPH solution should be included.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Anti-Inflammatory Activity Assays
This assay determines the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Quantify the amount of nitrite in the samples by comparing with the standard curve.
-
Calculate the percentage inhibition of NO production.
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in the supernatant of cell cultures.
Materials:
-
Cell culture supernatant from the NO production assay (Step 3)
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kits for TNF-α and IL-6.
-
Typically, the wells of the ELISA plate are coated with a capture antibody.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the substrate solution, which will produce a color change in the presence of the enzyme-linked detection antibody.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokines in the samples based on a standard curve.
Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Target cell line (e.g., A549, HCT8, HepG2, IMR90, HUVEC)[1]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathways and Workflows
Caption: Putative anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for Animal Models in the Study of Coumaroylquinic Acids
Disclaimer: Extensive literature searches did not yield specific in vivo or animal model studies for 5-O-p-Coumaroylquinic acid. The following application notes and protocols are therefore based on studies of the closely related and more extensively researched compound, p-coumaric acid, as well as other phenolic compounds. These protocols can serve as a foundational framework for designing studies on 5-O-p-Coumaroylquinic acid, but researchers must undertake compound-specific validation and optimization.
Application Notes
p-Coumaric acid, a hydroxycinnamic acid, has demonstrated a range of biological activities in various animal models, suggesting potential therapeutic applications. These notes summarize the key findings and potential uses of animal models in investigating compounds like 5-O-p-Coumaroylquinic acid.
1. Neuroprotective Effects:
p-Coumaric acid has shown promise in models of neurological damage. In rodent models of cerebral ischemia-reperfusion injury, it has been observed to reduce brain infarct volume, decrease oxidative stress markers such as malondialdehyde (MDA), and improve neurological deficit scores.[1][2][3] Animal models of chemically-induced dementia in mice have also indicated that p-coumaric acid can prevent oxidative stress in the brain and neuronal death in the hippocampus.[1][4] These findings suggest the utility of cerebral ischemia-reperfusion and neurotoxin-induced dementia models for evaluating the neuroprotective potential of 5-O-p-Coumaroylquinic acid.
2. Anti-inflammatory Activity:
The anti-inflammatory properties of p-coumaric acid have been investigated in several animal models. In a rat model of rheumatoid arthritis, it was found to decrease levels of the pro-inflammatory cytokine TNF-α in synovial tissues. Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, nasal instillation of p-coumaric acid reduced neutrophil accumulation and the levels of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine IL-10.[5] These models are valuable for assessing the potential of 5-O-p-Coumaroylquinic acid to modulate inflammatory responses.
3. Metabolic Regulation:
In studies using mice on a high-fat diet, p-coumaric acid has been shown to ameliorate metabolic dysregulation.[6] It has been observed to lower white adipose tissue weight, reduce adipocyte size, and decrease plasma leptin levels.[6] Additionally, it improved glucose tolerance and insulin sensitivity.[6] These findings indicate that diet-induced obesity and insulin resistance models in rodents are appropriate for studying the metabolic effects of 5-O-p-Coumaroylquinic acid.
4. Pharmacokinetics and Toxicity:
Pharmacokinetic studies of p-coumaric acid have been conducted in rats, providing data on its absorption, distribution, metabolism, and excretion. Following intraperitoneal administration, the compound was found to follow a two-compartment open model.[7] Acute toxicity studies are essential for determining the safety profile of a compound. While specific toxicity data for 5-O-p-Coumaroylquinic acid is not available, general toxicology screening in rodents, including dose-range finding and observation for adverse effects, would be a necessary preliminary step.
Quantitative Data Summary
The following tables summarize quantitative data from studies on p-coumaric acid in various animal models. This data can serve as a reference for designing experiments with 5-O-p-Coumaroylquinic acid.
Table 1: Neuroprotective Effects of p-Coumaric Acid in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Rat model of embolic cerebral ischemia | Not specified | Not specified | 6 and 24 hours post-ischemia | Significantly improved neurological deficit scores. | [1][3] |
| Mouse model of cerebral ischemia-reperfusion | 100 mg/kg | Oral | 2 weeks | Reduced MDA levels, whole-brain infarction volume, and hippocampal neuronal death; Increased catalase and superoxide dismutase activities. | [2][4] |
Table 2: Anti-inflammatory Effects of p-Coumaric Acid in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Mouse model of LPS-induced acute lung injury | 100 mg/kg | Nasal instillation | Pre-treatment | Reduced neutrophil accumulation and pro-inflammatory cytokines; Increased IL-10 production. | [5] |
| Carrageenan-induced paw edema in mice | 5, 10, 20 mg/kg | Intraperitoneal | 1 hour pre-carrageenan | Significantly reduced paw edema in a dose-dependent manner. | [8] |
Table 3: Metabolic Effects of p-Coumaric Acid in a Mouse Model
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| High-fat diet-induced metabolic dysregulation in mice | 10 mg/kg body weight/day | Not specified | 16 weeks | Lowered white adipose tissue weight, adipocyte size, and plasma leptin levels; Decreased fasting blood glucose and plasma resistin levels. | [6] |
Table 4: Pharmacokinetic Parameters of p-Coumaric Acid in Rats
| Parameter | Value |
| Kₐ | (0.38 ± 0.09) min⁻¹ |
| t₁/₂(Kₐ) | (1.85 ± 0.20) min |
| t₁/₂(α) | (8.9 ± 0.9) min |
| t₁/₂(β) | (34 ± 3) min |
| K₂₁ | (0.045 ± 0.008) min⁻¹ |
| K₁₀ | (0.040 ± 0.009) min⁻¹ |
| K₁₂ | (0.024 ± 0.003) min⁻¹ |
| AUC | (130 ± 14) mg·min·L⁻¹ |
| tₘₐₓ | (6.0 ± 0.8) min |
| ρₘₐₓ | (3.5 ± 0.4) mg·L⁻¹ |
| Reference |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on p-coumaric acid. These can be adapted for the study of 5-O-p-Coumaroylquinic acid.
Protocol 1: Cerebral Ischemia-Reperfusion Injury Model in Mice
-
Animal Model: Male ICR mice are randomly divided into sham, control (vehicle-treated), and experimental (compound-treated) groups.[2][4]
-
Compound Administration: The compound (e.g., 100 mg/kg p-coumaric acid) or vehicle is administered orally for a period of 2 weeks prior to the induction of ischemia.[2][4]
-
Induction of Ischemia-Reperfusion:
-
Outcome Assessment:
-
Sacrifice the mice and collect brain tissues.
-
Oxidative Status: Measure levels of malondialdehyde (MDA), catalase, and superoxide dismutase in brain homogenates.[2][4]
-
Infarction Volume: Stain brain sections with 2, 3, 5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[2][4]
-
Neuronal Death: Perform histological staining (e.g., cresyl violet) of hippocampal sections to assess neuronal viability.[2][4]
-
Protocol 2: LPS-Induced Acute Lung Injury Model in Mice
-
Animal Model: Divide rats into control, LPS-treated, compound-treated, and LPS + compound-treated groups.[5]
-
Compound Administration: Administer the compound (e.g., 100 mg/kg p-coumaric acid) or vehicle, for instance, via nasal instillation, prior to LPS challenge.[5]
-
Induction of Lung Injury: Administer a single dose of lipopolysaccharide (LPS) (e.g., 5 mg/kg) intraperitoneally or intranasally.[5]
-
Outcome Assessment:
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Inflammatory Cell Infiltration: Count the number of neutrophils in the BALF.[5]
-
Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the BALF or lung homogenates using ELISA.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway implicated in the anti-inflammatory effects of p-coumaric acid and a general experimental workflow for in vivo studies.
References
- 1. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of p-coumaric acid against high-fat diet-induced metabolic dysregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid (Cryptochlorogenic Acid) as a Research Tool
Synonyms: Cryptochlorogenic acid (CCGA), 4-O-caffeoylquinic acid, 4-CQA, p-Coumaroylquinic acid.
CAS Number: 905-99-7
Introduction
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, commonly known as Cryptochlorogenic acid (CCGA), is a naturally occurring phenolic acid and an isomer of chlorogenic acid.[1][2] Extensively found in various plants, CCGA has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a valuable research tool for investigating cellular pathways related to oxidative stress, inflammation, and associated pathologies such as myocardial hypertrophy and diabetes. This document provides detailed application notes and experimental protocols for utilizing CCGA in in vitro research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Applications
Cryptochlorogenic acid is a versatile research tool for studying cellular mechanisms involved in:
-
Anti-inflammatory responses: Investigating the modulation of inflammatory pathways, particularly the NF-κB and MAPK signaling cascades.[1][2]
-
Antioxidant effects: Elucidating the activation of the Nrf2/HO-1 antioxidant response pathway.[1]
-
Cardioprotection: Studying the amelioration of cardiac hypertrophy through the Akt/mTOR/HIF-1α pathway.
-
Metabolic disorders: Exploring the inhibition of ferroptosis in pancreatic β-cells as a potential therapeutic strategy for diabetes.
Data Presentation
In Vitro Anti-inflammatory Activity of Cryptochlorogenic Acid in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of CCGA | Result | Reference |
| Cell Viability | 50, 100, 200 µg/mL | No significant cytotoxicity observed. | [1] |
| Nitric Oxide (NO) Production | 50, 100, 200 µg/mL | Dose-dependent reduction in LPS-induced NO production.[1] | [1] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, IL-8) | 50, 100, 200 µg/mL | Significant, dose-dependent decrease in LPS-induced cytokine levels.[1] | [1] |
| iNOS and COX-2 Protein Expression | 50, 100, 200 µg/mL | Dose-dependent inhibition of LPS-induced iNOS and COX-2 expression.[1] | [1] |
Antioxidant Activity of Cryptochlorogenic Acid
| Assay | Metric | Result |
| DPPH Radical Scavenging | IC50 | Concentration-dependent scavenging activity. |
| Cellular Antioxidant Status (in RAW 264.7 cells) | GSH/GSSG ratio, SOD activity, MDA level | Increased GSH/GSSG ratio and SOD activity; reduced MDA levels in a dose-dependent manner.[2] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the investigation of the anti-inflammatory effects of Cryptochlorogenic acid in a lipopolysaccharide (LPS)-induced inflammation model using the RAW 264.7 macrophage cell line.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Cryptochlorogenic acid (e.g., 50, 100, 200 µg/mL) for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 16-24 hours).
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blot Analysis for Inflammatory Mediators:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IKK, IκBα, p-NF-κB p65, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot graph "Experimental_Workflow_for_Anti-inflammatory_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Protocol 2: Antioxidant Activity Assessment
1. DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of Cryptochlorogenic acid (e.g., 10-200 µg/mL in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
2. Cellular Antioxidant Status in RAW 264.7 Cells:
-
Culture and treat RAW 264.7 cells with Cryptochlorogenic acid and LPS as described in Protocol 1.
-
After treatment, lyse the cells and use commercially available kits to measure:
-
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).
-
Superoxide dismutase (SOD) activity.
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
-
For the Nrf2/HO-1 pathway, perform Western blot analysis on cell lysates using primary antibodies against Nrf2, HO-1, and Keap1. Analyze nuclear and cytoplasmic fractions to observe Nrf2 translocation.
Signaling Pathway Diagrams
dot graph "NF_kB_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
dot graph "Nrf2_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Conclusion
Cryptochlorogenic acid serves as a potent and reliable research tool for investigating the molecular mechanisms underlying inflammation and oxidative stress. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 makes it an invaluable compound for studies in drug discovery and cellular biology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Cryptochlorogenic acid in their experimental designs.
References
Applications of 5-O-p-Coumaroylquinic Acid in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-p-Coumaroylquinic acid, a natural phenolic compound found in various plant species, has emerged as a promising candidate in drug discovery. This derivative of quinic acid and p-coumaric acid exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, antiviral, and anticancer properties. Its multifaceted biological effects are attributed to its ability to modulate key signaling pathways and inhibit specific enzymes involved in disease pathogenesis. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of 5-O-p-Coumaroylquinic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 192-199 °C[1] |
| Boiling Point | 613.2 °C[1] |
| Density | 1.55 g/cm³[1] |
| Storage Temperature | 2-8°C[1] |
Applications in Drug Discovery
Anti-diabetic Applications
5-O-p-Coumaroylquinic acid has demonstrated significant potential in the management of diabetes mellitus through the inhibition of key enzymes involved in glucose metabolism.
Quantitative Data:
| Target Enzyme | IC50 Value | Compound | Reference |
| α-Amylase | 69.39 μM | 5-O-p-Coumaroylquinic acid | [2] |
| α-Glucosidase | Concentration-dependent inhibition | 3-O-p-Coumaroylquinic acid | [2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Significant inhibition | 5-O-p-Coumaroylquinic acid | [2] |
Experimental Protocols:
a) α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of 5-O-p-Coumaroylquinic acid on α-glucosidase activity.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
5-O-p-Coumaroylquinic acid
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution or positive control (acarbose) to the respective wells.
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the inhibition of PTP1B by 5-O-p-Coumaroylquinic acid using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
5-O-p-Coumaroylquinic acid
-
Sodium orthovanadate (Na₃VO₄) (positive control)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT and 1 mM EDTA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of 5-O-p-Coumaroylquinic acid and a positive control in a suitable solvent.
-
In a 96-well plate, add 10 µL of the test compound or positive control to the designated wells.
-
Add 80 µL of the assay buffer to each well.
-
Add 10 µL of PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of pNPP solution (2 mM in assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
-
Antiviral Applications
5-O-p-Coumaroylquinic acid has shown potential as an antiviral agent, particularly against the Hepatitis B virus (HBV).
Experimental Protocol: Anti-HBV Activity in HepG2.2.15 Cells
The HepG2.2.15 cell line, which stably expresses the HBV genome, is a standard model for screening anti-HBV compounds.
-
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
5-O-p-Coumaroylquinic acid
-
Lamivudine (positive control)
-
Reagents for DNA extraction and quantitative PCR (qPCR)
-
-
Procedure:
-
Seed HepG2.2.15 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid or lamivudine for a specified period (e.g., 6 days), replacing the medium with fresh compound every 2 days.
-
After the treatment period, collect the cell culture supernatant.
-
Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of extracellular HBV DNA using qPCR with primers and probes specific for the HBV genome.
-
The inhibitory effect is determined by comparing the HBV DNA levels in treated cells to those in untreated control cells.
-
Cell viability should also be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in HBV DNA is not due to cytotoxicity.
-
Antioxidant Applications
The antioxidant activity of 5-O-p-Coumaroylquinic acid is a key mechanism underlying many of its therapeutic effects.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
5-O-p-Coumaroylquinic acid
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of 5-O-p-Coumaroylquinic acid and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory and Anticancer Applications: Modulation of Signaling Pathways
5-O-p-Coumaroylquinic acid and its related compound, p-coumaric acid, exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.
Signaling Pathways:
-
NF-κB Signaling Pathway: p-Coumaric acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4] This inhibition is a crucial mechanism for its anti-inflammatory effects.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. p-Coumaric acid has been observed to modulate the phosphorylation of these kinases, thereby influencing cellular responses to oxidative stress and contributing to its anticancer and neuroprotective effects.[5]
Workflow for Investigating Signaling Pathway Modulation:
Caption: Workflow for studying the effect of 5-O-p-Coumaroylquinic acid on signaling pathways.
NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway by 5-O-p-Coumaroylquinic acid.
MAPK Signaling Pathway Modulation:
Caption: Modulation of the MAPK signaling pathway by 5-O-p-Coumaroylquinic acid.
Conclusion
5-O-p-Coumaroylquinic acid is a versatile natural product with significant potential for the development of new therapeutic agents. Its diverse pharmacological activities, supported by its ability to interact with multiple molecular targets, make it an attractive lead compound for drug discovery programs targeting diabetes, viral infections, inflammation, and cancer. The application notes and protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic benefits of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to optimize its pharmacological profile for clinical applications.
References
- 1. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Introduction
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, also commonly known as 5-O-p-coumaroylquinic acid, is a natural phenolic compound belonging to the class of hydroxycinnamic acid derivatives.[1][2] This compound is of significant interest to researchers in drug development and various scientific fields due to its diverse biological activities. It has been identified as a potent agent against the Hepatitis B virus (HBV), an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), and possesses anti-inflammatory properties.[3][4][]
These application notes provide detailed protocols for the proper dissolution of this compound to assist researchers in preparing solutions for in vitro and other experimental assays.
Physicochemical Properties
A summary of the key physicochemical properties of the compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 5-O-p-Coumaroylquinic acid, 5-pCoQA | [4] |
| Molecular Formula | C₁₆H₁₈O₈ | [1] |
| Molecular Weight | 338.31 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 192-199 °C | [1] |
| Storage Temperature | 2-8°C (for solid form) | [1] |
Solubility Data
The solubility of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid has been determined in various solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Warming and sonication may be required to achieve maximum solubility. Use of hygroscopic DMSO can affect solubility. |
| Chloroform | Soluble | Quantitative data not available. |
| Dichloromethane | Soluble | Quantitative data not available. |
| Ethyl Acetate | Soluble | Quantitative data not available. |
| Acetone | Soluble | Quantitative data not available. |
| Water | Slightly soluble (Predicted) | A related isomer has a predicted water solubility of approximately 3.92 g/L. |
Experimental Protocols
Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for extended periods and diluted into aqueous buffers or cell culture media for working solutions.
Materials:
-
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.
-
Initial Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath or heating block for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
Final Mixing and Visual Inspection: After sonication, vortex the solution again for 1 minute. Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
For most biological experiments, the organic solvent concentration should be minimized. This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer.
Important Considerations:
-
Due to the potential instability of similar compounds in aqueous solutions, it is highly recommended to prepare fresh working solutions daily .
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or other artifacts.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution from a 50 mg/mL stock (147.79 mM), you would perform a serial dilution.
-
Serial Dilution: It is recommended to perform a serial dilution to ensure accuracy.
-
First, dilute the 50 mg/mL stock solution in DMSO to an intermediate concentration (e.g., 10 mM).
-
Then, dilute the intermediate stock into the final aqueous buffer (e.g., PBS) to the desired working concentration.
-
-
Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking, which can cause degradation of the compound.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiments without delay.
Signaling Pathways and Biological Activity
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid has been shown to modulate several biological pathways. A diagram illustrating its known inhibitory activities is provided below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on a common synthetic route involving the esterification of a protected quinic acid derivative with activated p-coumaric acid, followed by deprotection.
Issue 1: Low Overall Yield
Q1: My final yield is consistently low. What are the most likely causes?
A1: Low overall yield in this multi-step synthesis can be attributed to several factors. The most common culprits are incomplete esterification, degradation of starting materials or product, and inefficient purification. It is crucial to monitor each step by thin-layer chromatography (TLC) or LC-MS to pinpoint the stage with the lowest efficiency.
Q2: How can I improve the efficiency of the esterification step?
A2: The esterification between the protected quinic acid core and p-coumaric acid is critical. Several factors influence its success:
-
Coupling Agents: The choice of coupling agent is paramount. While standard reagents like DCC/DMAP are common, more advanced reagents can improve yields, especially with sterically hindered substrates. Consider using HATU or HBTU, which are known to facilitate difficult couplings and minimize side reactions.
-
Reaction Conditions: Ensure strictly anhydrous (water-free) conditions, as water can hydrolyze activated intermediates and reduce coupling efficiency. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidation of sensitive phenolic groups.
-
Stoichiometry: A slight excess of the activated p-coumaric acid (e.g., 1.1 to 1.3 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
Q3: I observe significant starting material in my reaction mixture even after extended reaction times. What should I do?
A3: Unreacted starting material suggests either a deactivated reagent or suboptimal reaction conditions.
-
Verify Reagent Activity: Ensure your coupling agents and any activating additives (like DMAP or HOBt) are fresh and have been stored correctly.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40°C) can sometimes overcome activation energy barriers. Monitor for potential side product formation via TLC.
-
Solvent Choice: The choice of solvent is critical for solubility and reactivity. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. If solubility is an issue, a mixture or an alternative solvent like tetrahydrofuran (THF) might be beneficial.
Issue 2: Product Impurity and Difficult Purification
Q1: My final product is difficult to purify. I see multiple spots on TLC that are close to my product spot. What are these impurities?
A1: The impurities are likely a mix of diastereomers, unreacted starting materials, and byproducts from the coupling reaction.
-
Diastereomers: The quinic acid core has multiple stereocenters. Side reactions or epimerization under harsh basic or acidic conditions can lead to the formation of unwanted diastereomers.
-
Coupling Byproducts: DCC, for example, produces dicyclohexylurea (DCU), which can be difficult to remove. Using water-soluble coupling agents like EDCI can simplify purification as the urea byproduct can be removed with an aqueous wash.
-
Acyl Migration: Under certain conditions, the p-coumaroyl group can migrate to other hydroxyl positions on the quinic acid ring, leading to isomeric impurities.
Q2: What is the best method for purifying the final product?
A2: Purification of this polar, polyhydroxylated compound is challenging.
-
Chromatography: Reversed-phase flash chromatography (C18 silica) is often more effective than normal-phase silica gel for separating polar compounds. A water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress ionization is a good starting point.
-
Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The conditions used in analytical HPLC can be scaled up for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this molecule?
A1: A prevalent strategy involves the use of protecting groups. The general workflow is:
-
Protection: Selectively protect the hydroxyl groups and the carboxylic acid of the quinic acid core that are not involved in the desired esterification. The 1-carboxyl group and the 3- and 5-hydroxyl groups are often protected.
-
Activation & Coupling: Activate the carboxylic acid of p-coumaric acid (which may also have its phenolic hydroxyl protected) using a coupling agent. Then, react it with the protected quinic acid to form the ester bond.
-
Deprotection: Remove all protecting groups to yield the final product.
Q2: Which protecting groups are recommended for the quinic acid and p-coumaric acid moieties?
A2: The choice of protecting groups is critical for success.
-
For Quinic Acid:
-
Carboxylic Acid: Often protected as a methyl or ethyl ester.
-
Hydroxyl Groups: Acetyl (Ac) or silyl ethers (like TBDMS) are common choices. An acetonide can be used to protect the cis-3,4-diols if starting from a different isomer, but for the target trans-diol, individual protection is necessary.
-
-
For p-Coumaric Acid:
-
Phenolic Hydroxyl: A benzyl (Bn) or silyl (e.g., TBDMS) ether is typically used to prevent side reactions during the coupling step.
-
Q3: How does the choice of coupling agent affect the reaction yield?
A3: The coupling agent determines the reactivity of the activated acid and the potential for side reactions. The table below summarizes common options.
| Coupling Agent | Additive | Typical Solvent | Yield Potential | Key Considerations |
| DCC | DMAP | DCM, THF | Moderate | Insoluble DCU byproduct complicates purification. |
| EDCI | HOBt/DMAP | DCM, DMF | Good | Water-soluble carbodiimide; byproduct easily removed. |
| HBTU/HATU | DIPEA | DMF | High to Excellent | Highly efficient, faster reactions, but more expensive. |
Q4: What are the key deprotection steps and their challenges?
A4: The final deprotection stage must be performed carefully to avoid product degradation.
-
Ester Deprotection (e.g., Methyl Ester): Hydrolysis using a base like lithium hydroxide (LiOH) in a THF/water mixture is common. The reaction must be kept at a low temperature (e.g., 0°C) to minimize epimerization or acyl migration.
-
Silyl Ether Deprotection (e.g., TBDMS): Fluoride sources like tetrabutylammonium fluoride (TBAF) in THF are effective.
-
Benzyl Ether Deprotection (e.g., Bn): Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method.
Experimental Protocols
Protocol 1: Esterification using HATU
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the protected quinic acid (1.0 eq.) and protected p-coumaric acid (1.1 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizations
Caption: Generalized synthetic pathway for the target molecule.
Caption: Troubleshooting workflow for low-yield esterification.
Overcoming solubility issues of 5-O-p-Coumaroylquinic acid.
Welcome to the technical support center for 5-O-p-Coumaroylquinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 5-O-p-Coumaroylquinic acid and why is its solubility a concern?
A1: 5-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid derivatives class.[1] Like many phenolic compounds, it can exhibit limited solubility in aqueous solutions, which can pose challenges for its use in various experimental settings, including in vitro and in vivo studies.
Q2: What are the general properties of 5-O-p-Coumaroylquinic acid?
A2: Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol [1][2] |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 192-199 °C[1] |
| Storage Temperature | 2-8°C[1] |
Q3: What solvents can be used to dissolve 5-O-p-Coumaroylquinic acid?
A3: Based on data for 5-O-p-Coumaroylquinic acid and its isomers, Dimethyl sulfoxide (DMSO) is an effective solvent. A solubility of 50 mg/mL in DMSO has been reported for 5-O-(E)-p-Coumaroylquinic acid, which may require warming and sonication to fully dissolve.[3] An isomer, 3-O-p-Coumaroylquinic acid, has a reported solubility of up to 100 mg/mL in DMSO, also potentially requiring ultrasonication.[4] For p-Coumaric acid, a related compound, solubility has been reported as approximately 10 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in dimethylformamide (DMF).[5]
Q4: How should I prepare a stock solution of 5-O-p-Coumaroylquinic acid?
A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 50 mg/mL stock in DMSO can be prepared.[3] To do so, weigh the desired amount of the compound and add the calculated volume of DMSO. Use of an ultrasonic bath and gentle warming (e.g., to 37°C) can aid dissolution.[3] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within 1 month if stored at -20°C and within 6 months if stored at -80°C.[3]
Q5: My 5-O-p-Coumaroylquinic acid precipitates when I dilute the stock solution in my aqueous buffer or cell culture medium. What can I do?
A5: This is a common issue. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low (typically <0.5% v/v) to minimize solvent-induced artifacts and toxicity.
-
Co-solvents: For in vivo studies or challenging formulations, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
pH: Phenolic compounds are often more stable in acidic conditions.[6] Consider if adjusting the pH of your buffer is possible and compatible with your experiment. Be aware that at neutral or alkaline pH, caffeoylquinic acids (structurally similar to coumaroylquinic acids) can undergo isomerization and degradation.[7][8]
-
Gradual Dilution: When preparing working solutions, add the stock solution to the aqueous buffer or medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume. Inadequate mixing energy. Compound has degraded. | Increase solvent volume. Use sonication and/or gentle warming (37°C).[3] Verify the integrity of your compound. |
| Precipitation occurs upon dilution into aqueous media. | Low aqueous solubility. Final solvent concentration is too low. pH of the aqueous media. | Decrease the final concentration of the compound. Keep the final DMSO concentration as high as experimentally tolerable (e.g., 0.1-0.5%). Consider using a co-solvent system.[4] If possible, use a slightly acidic buffer. |
| Inconsistent experimental results. | Degradation or isomerization of the compound. Instability in cell culture media. | Prepare fresh working solutions daily. Protect stock and working solutions from light. Store stock solutions at -20°C or -80°C.[3][8] Be mindful of the pH of your media, as alkaline conditions can promote degradation.[7] |
| Observed cellular toxicity at low compound concentrations. | Solvent toxicity. | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its effect on your cells. Ensure the final solvent concentration is kept to a minimum. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Accurately weigh 10 mg of 5-O-p-Coumaroylquinic acid powder.
-
Add 200 µL of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C until all solid is dissolved.[3]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a vial of the 50 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 50 mg/mL stock (147.79 mM[3]), you would perform a series of dilutions. It is recommended to do this in steps to ensure accuracy.
-
When diluting, add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Signaling Pathways and Experimental Workflows
5-O-p-Coumaroylquinic acid and structurally related compounds have been shown to modulate key signaling pathways involved in cellular stress response and inflammation.
Nrf2 Signaling Pathway Activation
Phenolic compounds, such as the structurally similar 5-caffeoylquinic acid, can activate the Nrf2 antioxidant response pathway. This involves the phosphorylation of upstream kinases which leads to the dissociation of Nrf2 from Keap1, its translocation to the nucleus, and the subsequent transcription of antioxidant genes.
References
- 1. 5-O-p-Coumaroylquinic acid CAS 32451-86-8 Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-p-Coumaroylquinic acid | C16H18O8 | CID 164893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and related caffeoylquinic acid (CQA) derivatives. The information provided is based on studies of structurally similar compounds, primarily chlorogenic acid (5-caffeoylquinic acid), and is intended to serve as a practical resource for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of caffeoylquinic acid derivatives in solution is significantly influenced by several factors, including:
-
pH: Stability is highly pH-dependent. Alkaline conditions, in particular, can lead to rapid degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2]
-
Light: Exposure to light can contribute to the degradation of phenolic compounds.
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Presence of Oxidizing Agents: These can promote the oxidation of the phenolic hydroxyl groups.
-
Solvent: The choice of solvent can impact stability, with aqueous solutions being common but also posing challenges due to hydrolysis and oxidation.
Q2: How does pH affect the stability of the compound?
The rate of degradation of caffeoylquinic acids, such as chlorogenic acid, increases with higher pH.[1] In aqueous solutions, the degradation is time and pH-dependent. For instance, studies on chlorogenic acid have shown that the degradation rate constant is higher at higher pH values.[1] Phenolic compounds, in general, are more susceptible to oxidation at alkaline pH due to the deprotonation of the phenolic hydroxyl groups, which makes them more electron-rich and prone to oxidation.[3]
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Maintained at an acidic to neutral pH: If compatible with the experimental design, buffering the solution to a slightly acidic pH (e.g., pH 4-6) can improve stability.
-
Degassed or stored under an inert atmosphere (e.g., nitrogen or argon): This is particularly important for long-term storage to minimize oxidation.
Q4: Can antioxidants be used to improve the stability of this compound in solution?
Yes, the addition of antioxidants can enhance the stability of caffeoylquinic acids. Studies have shown that ascorbic acid (Vitamin C) and (-)-epigallocatechin gallate (EGCG) can improve the stability of chlorogenic acid in alkaline solutions.[1] The presence of these antioxidants can be described by the Weibull equation, with the rate constant of degradation being dependent on the concentration of the added antioxidant.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns brown or changes color. | Oxidation of the phenolic groups. This is often accelerated by high pH, temperature, or exposure to light and oxygen. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere at low temperatures and protected from light. Consider adding an antioxidant like ascorbic acid if it does not interfere with the experiment. |
| Inconsistent results in bioassays. | Degradation of the compound during the experiment. Caffeoylquinic acids can be unstable in cell culture media or other buffered solutions at physiological pH (around 7.4). | Prepare fresh dilutions from a stable stock solution immediately before each experiment. Minimize the incubation time at physiological pH if possible. Run a stability check of the compound in the assay medium over the time course of the experiment. |
| Loss of compound during sample preparation or extraction. | Hydrolysis of the ester linkage or degradation under the extraction conditions. | Optimize extraction parameters. Use mild extraction conditions and avoid high temperatures and extreme pH values. Consider solid-phase extraction (SPE) as a gentle method for sample cleanup and concentration. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Degradation products are being formed. Common degradation products of caffeoylquinic acids include caffeic acid and quinic acid. | Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures. Use a mobile phase with a slightly acidic pH to improve the stability of the compound during chromatographic analysis. |
Quantitative Data on Stability
The degradation of caffeoylquinic acids often follows specific kinetic models. The following table summarizes the degradation kinetics of chlorogenic acid, a closely related compound, which can provide insights into the expected behavior of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
Table 1: Degradation Kinetics of Chlorogenic Acid at 37 °C
| pH | Rate Constant (k) | Kinetic Model | Reference |
| 5.0 - 9.0 | Increases with increasing pH | Weibull equation | [1] |
Note: The specific rate constants can vary depending on the exact conditions, including buffer composition and the presence of other substances.
Experimental Protocols
Protocol for Assessing Solution Stability of a Caffeoylquinic Acid Derivative
This protocol outlines a general procedure to determine the stability of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid in a specific solution.
1. Materials and Reagents:
-
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
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Solvent (e.g., purified water, buffer of desired pH, cell culture medium)
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High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
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HPLC column suitable for phenolic acid analysis (e.g., C18)
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Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
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Temperature-controlled incubator or water bath
-
Amber vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent to prepare a concentrated stock solution. It is advisable to use a solvent in which the compound is known to be relatively stable (e.g., methanol or ethanol) and store it at a low temperature.
-
Preparation of Test Solutions: Dilute the stock solution with the test solvent (e.g., buffer at a specific pH) to the desired final concentration.
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Incubation: Aliquot the test solution into several amber vials and place them in a temperature-controlled environment (e.g., 25 °C, 37 °C).
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Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
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HPLC Analysis: Immediately analyze the sample by HPLC to determine the remaining concentration of the parent compound. The peak area of the compound is proportional to its concentration.
-
Data Analysis: Plot the concentration of the compound as a function of time. From this data, you can determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: General degradation pathways of caffeoylquinic acid derivatives.
Caption: Experimental workflow for stability testing of CQA derivatives.
References
Technical Support Center: Analysis of 5-O-p-Coumaroylquinic Acid
Welcome to the technical support center for the analysis of 5-O-p-Coumaroylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-O-p-Coumaroylquinic acid and why is its analysis important?
5-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the class of hydroxycinnamic acid derivatives.[1] It is an ester of p-coumaric acid and quinic acid. This compound is of significant interest to researchers due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] Accurate analysis and quantification are crucial for its study in various plant sources, for quality control of herbal products, and for research into its pharmacological effects.
Q2: My quantification of 5-O-p-Coumaroylquinic acid is inconsistent. What could be the cause?
Inconsistent quantification is a common issue and can stem from several factors. The most prevalent causes are the isomerization of the analyte during sample preparation and analysis, and its degradation under certain experimental conditions. It is also crucial to consider matrix effects, especially when working with complex biological samples.[2]
Q3: I suspect isomerization is occurring during my sample preparation. How can I minimize this?
Isomerization, or acyl migration, is a significant pitfall in the analysis of 5-O-p-Coumaroylquinic acid, where it can convert to its 3-O- and 4-O- isomers.[3][4] This process is often influenced by pH, temperature, and the extraction method. To minimize isomerization:
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Control pH: Maintain a neutral or slightly acidic pH during extraction and storage. Alkaline conditions have been shown to promote isomerization.[4]
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Temperature Management: Avoid high temperatures during extraction and sample processing. Studies on the related 5-O-caffeoylquinic acid have shown significant degradation and isomerization at elevated temperatures.
-
Gentle Extraction Techniques: Employ non-thermal extraction methods where possible. Techniques like microwave-assisted solvent extraction (MASE) and pressurized liquid extraction (PLE) can induce isomerization.[5][6]
Q4: How can I differentiate between the isomers of p-Coumaroylquinic acid in my analysis?
Differentiating between isomers like 3-O-, 4-O-, and 5-O-p-Coumaroylquinic acid is challenging due to their similar chemical properties. A well-optimized High-Performance Liquid Chromatography (HPLC) method is essential. Key considerations include:
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Column Choice: A high-resolution column, such as a C18, is often used.
-
Mobile Phase Gradient: A carefully optimized gradient elution with solvents like acetonitrile and water, often with an acid additive like formic or phosphoric acid, is necessary to achieve separation.
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Use of Standards: The most reliable way to confirm the identity of each isomer is to use commercially available or synthesized analytical standards.[3][7]
Q5: I am using mass spectrometry for detection. Why is it difficult to distinguish between the isomers?
While mass spectrometry (MS) is a powerful tool, the fragmentation patterns of p-coumaroylquinic acid isomers can be very similar, making unequivocal identification challenging.[7] The primary fragments often correspond to the quinic acid and p-coumaric acid moieties. To improve identification:
-
High-Resolution Mass Spectrometry (HRMS): Can provide more accurate mass measurements to aid in identification.
-
Tandem Mass Spectrometry (MS/MS): Careful optimization of collision energy can sometimes reveal subtle differences in fragmentation patterns.
-
Reference Standards: Comparing the fragmentation patterns of your samples to those of authentic standards is the most definitive approach.
Troubleshooting Guides
Issue 1: Low Recovery of 5-O-p-Coumaroylquinic Acid
Possible Causes:
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Degradation: The compound may be degrading during extraction or storage.
-
Poor Extraction Efficiency: The chosen solvent or extraction method may not be optimal.
-
Adsorption: The analyte may be adsorbing to labware or the HPLC column.
Solutions:
-
Stability Check: Perform a stability study of your standard in the extraction solvent and under your storage conditions. Information on the stability of similar compounds suggests that repeated freeze-thaw cycles should be avoided.[8]
-
Optimize Extraction: Experiment with different solvent systems (e.g., methanol/water, ethanol/water mixtures) and extraction times.
-
Inert Labware: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
Column Conditioning: Ensure your HPLC column is properly conditioned before analysis.
Issue 2: Unidentified Peaks in Chromatogram
Possible Causes:
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Isomerization: The unidentified peaks may be isomers of 5-O-p-Coumaroylquinic acid.
-
Degradation Products: The compound may be breaking down into other molecules.
-
Matrix Components: If analyzing a complex sample, the peaks could be from the sample matrix.
Solutions:
-
Isomer Analysis: Compare the retention times of the unknown peaks with those of available standards for 3-O- and 4-O-p-Coumaroylquinic acid.
-
MS/MS Fragmentation Analysis: Analyze the fragmentation pattern of the unknown peaks to see if they are consistent with p-coumaroylquinic acid isomers or potential degradation products.
-
Blank Analysis: Inject a blank sample (matrix without the analyte) to identify peaks originating from the matrix.
Issue 3: Poor Peak Shape in HPLC
Possible Causes:
-
Column Overload: Injecting too much sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.
-
Column Degradation: The HPLC column may be deteriorating.
Solutions:
-
Dilute Sample: Try diluting your sample and re-injecting.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. A slightly acidic pH is generally recommended for the analysis of phenolic acids.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Replace Column: If other troubleshooting steps fail, the column may need to be replaced.
Data Presentation
Table 1: Stability of Chlorogenic Acids Under Various Conditions (Based on studies of 5-O-caffeoylquinic acid as a proxy)
| Condition | Observation | Reference |
| Elevated Temperature (PLE) | Increased degradation and isomerization with increasing temperature (50°C, 100°C, 150°C).[5][6] | [5][6] |
| Microwave-Assisted Extraction | Can induce the formation of isomers. | [5] |
| Ultrasound Treatment | Accelerates the degradation of 5-CQA, especially at neutral and alkaline pH.[4] | [4] |
| pH | Increased degradation and isomerization observed at neutral and alkaline pH compared to acidic conditions.[4] | [4] |
Experimental Protocols
General Protocol for HPLC-MS/MS Analysis of 5-O-p-Coumaroylquinic Acid
This is a general guideline and may need to be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Extract the sample with a suitable solvent, such as a mixture of methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve stability.
-
Use a gentle extraction method like sonication in an ice bath to minimize thermal degradation and isomerization.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion (m/z): 337.
-
Product Ions: Monitor for characteristic fragment ions. For p-coumaroylquinic acids, a common fragment is observed at m/z 191, corresponding to the quinic acid moiety.[7] Other fragments may include m/z 163 and 119, corresponding to fragments of the p-coumaric acid moiety.
-
Collision Energy: Optimize to achieve the best fragmentation pattern for identification and quantification.
-
Visualizations
Caption: Acyl migration of 5-O-p-Coumaroylquinic acid.
Caption: Analytical workflow highlighting key pitfalls.
References
- 1. 5-O-p-Coumaroylquinic acid CAS 32451-86-8 Sigma-Aldrich [sigmaaldrich.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
Technical Support Center: Optimizing HPLC Conditions for 5-O-p-Coumaroylquinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 5-O-p-Coumaroylquinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for analyzing 5-O-p-Coumaroylquinic acid?
A1: A common starting point for the analysis of 5-O-p-Coumaroylquinic acid and other chlorogenic acid isomers is reverse-phase HPLC. A typical setup includes a C18 column, a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile, with gradient elution.[1][2][3] Detection is commonly performed using a PDA or DAD detector at approximately 325-328 nm.[1][4]
Q2: How can I improve the resolution between 5-O-p-Coumaroylquinic acid and its isomers?
A2: Improving resolution between isomers like 3-O- and 4-O-p-Coumaroylquinic acids often requires careful optimization of the mobile phase and gradient. Lowering the initial percentage of the organic solvent and employing a shallow gradient can enhance separation.[3] Additionally, adjusting the pH of the mobile phase can alter the ionization state of the phenolic acids, thereby influencing their retention and selectivity.[5] Experimenting with different stationary phases, such as a biphenyl column, may also provide better separation.[2]
Q3: What is the expected retention behavior of 5-O-p-Coumaroylquinic acid on a C18 column?
A3: In a typical reversed-phase C18 column with a water/methanol or water/acetonitrile gradient, 5-O-p-Coumaroylquinic acid will elute at a specific retention time that is dependent on the exact conditions. Generally, it is one of the major chlorogenic acid isomers found in plant extracts.[2] Its retention can be influenced by factors such as the organic solvent content, pH of the mobile phase, and column temperature.
Q4: Can I use UPLC for the analysis of 5-O-p-Coumaroylquinic acid?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for the analysis of 5-O-p-Coumaroylquinic acid. UPLC systems, with their smaller particle size columns (e.g., ≤1.7 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[6][7] The fundamental principles of separation are the same as HPLC, but the operating pressures are significantly higher.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 5-O-p-Coumaroylquinic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | For basic compounds, interactions with acidic silanol groups on the stationary phase can cause tailing. Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanols. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[8] Dilute the sample and re-inject. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[9] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can cause peak splitting or tailing. Try flushing the column or, if a void is suspected, replace the column. |
Problem 2: Shifting Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the pH, can lead to retention time shifts.[8] Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Fluctuating Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[2] |
| Pump Malfunction | Inconsistent flow from the pump can cause retention time variability. Check for leaks, bubbles in the solvent lines, and ensure proper pump maintenance.[9] |
| Column Equilibration | Insufficient equilibration time between runs, especially with gradient elution, will cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Problem 3: Low Resolution or Co-elution of Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | If the organic solvent concentration is too high, compounds may elute too quickly without sufficient separation.[8] Decrease the initial organic solvent percentage in your gradient. |
| Steep Gradient | A rapid increase in the organic solvent percentage may not allow for the separation of closely eluting compounds.[3] Employ a shallower gradient. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the selectivity between ionizable compounds like phenolic acids.[5] Experiment with slight adjustments to the mobile phase pH. |
| Column Aging | Over time, the stationary phase can degrade, leading to a loss of resolution. Replace the column if performance has significantly decreased. |
Experimental Protocols
Protocol 1: General Purpose HPLC-DAD Method
This protocol is a starting point for the analysis of 5-O-p-Coumaroylquinic acid in plant extracts.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Gradient Program:
-
0-10 min: 10% B
-
10-20 min: 10-30% B
-
20-30 min: 30-60% B
-
30-35 min: 60-10% B (return to initial conditions)
-
35-45 min: 10% B (equilibration)
-
-
Column Temperature: 30 °C[10]
-
Injection Volume: 10-20 µL
-
Detection: DAD at 325 nm[4]
Protocol 2: High-Resolution UPLC-DAD Method
This protocol is suitable for rapid and high-resolution analysis.
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[7]
-
Mobile Phase A: 0.1% Acetic Acid in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient Program: A multi-step gradient optimized for the specific sample matrix, for example: 3% B held for 3 min, then increasing to 30% B over the next 19 minutes.[7]
-
Flow Rate: 0.50 mL/min[7]
-
Column Temperature: 47 °C[7]
-
Injection Volume: 3 µL[7]
-
Detection: DAD at 325 nm
Data Presentation
Table 1: Influence of Mobile Phase Composition on Retention Time
| Mobile Phase Composition (Methanol:Water with 0.1% Formic Acid) | Retention Time of 5-O-p-Coumaroylquinic acid (min) | Resolution (Rs) with 4-O-p-Coumaroylquinic acid |
| 20:80 | 18.5 | 1.8 |
| 30:70 | 15.2 | 1.6 |
| 40:60 | 11.8 | 1.3 |
Note: Data is illustrative and will vary based on the specific HPLC system and column.
Table 2: Effect of Column Temperature on Analysis
| Column Temperature (°C) | Retention Time of 5-O-p-Coumaroylquinic acid (min) | Peak Asymmetry |
| 25 | 16.1 | 1.3 |
| 30 | 15.2 | 1.1 |
| 35 | 14.5 | 1.0 |
Note: Data is illustrative. Higher temperatures generally lead to shorter retention times and can improve peak shape.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for developing an HPLC method for 5-O-p-Coumaroylquinic acid.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Total Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid?
A1: The primary challenges in purifying this compound stem from its complex structure, which includes multiple stereocenters and reactive functional groups. Key difficulties include:
-
Isomer Separation: The presence of constitutional isomers (e.g., 3-O-, 4-O-, and 5-O-p-coumaroylquinic acids) and geometric (cis/trans) isomers of the p-coumaroyl moiety makes it difficult to isolate the desired trans-(E) isomer.
-
Acyl Migration: The ester linkage between the p-coumaroyl group and the quinic acid core is susceptible to migration under both acidic and basic conditions. This can lead to the formation of other isomers during purification, reducing the yield of the target compound.
-
Compound Stability: As a phenolic ester, the compound is sensitive to degradation by heat, light, and pH extremes. Prolonged exposure to harsh conditions can lead to hydrolysis of the ester bond or oxidation of the phenolic hydroxyl group.
-
Chromatographic Complexity: The high polarity of the molecule can lead to strong interactions with silica gel, potentially causing peak tailing and poor resolution. Finding a suitable solvent system for preparative chromatography that provides good separation without causing degradation can be challenging.
Q2: What is acyl migration, and how can I prevent it during purification?
A2: Acyl migration is the intramolecular transfer of the p-coumaroyl group from one hydroxyl group to another on the quinic acid ring. This process is often catalyzed by acid or base. To minimize acyl migration:
-
Maintain a Neutral pH: Whenever possible, work with solutions that have a pH between 6 and 7. Avoid strong acids and bases in your purification buffers and solvents.
-
Low Temperatures: Perform purification steps at reduced temperatures (e.g., 4°C) to slow down the rate of acyl migration.
-
Limit Exposure Time: Minimize the time the compound spends in solution, especially during chromatographic separations.
-
Use Appropriate Solvents: Solvents can influence the rate of acyl migration. It is advisable to screen different solvent systems to find one that provides good separation while minimizing isomerization.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of the purified compound:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that can resolve the target isomer from its impurities. Purity is typically determined by the peak area percentage.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the position of the p-coumaroyl group and the stereochemistry of the molecule.
-
UV-Vis Spectroscopy: The compound should exhibit a characteristic UV spectrum with an absorption maximum consistent with the p-coumaroyl chromophore.
Troubleshooting Guides
Chromatographic Purification Issues
This guide addresses common problems encountered during the purification of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid using column chromatography or preparative HPLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Acyl Migration: Formation of other isomers during purification. - Degradation: Hydrolysis of the ester bond or oxidation. - Irreversible Adsorption: Strong binding to the stationary phase (e.g., silica gel). | - Maintain neutral pH and low temperatures. - Use degassed solvents and protect the sample from light. - Consider using a different stationary phase (e.g., C18 reversed-phase silica) or adding a competitive agent to the mobile phase. |
| Poor Resolution of Isomers | - Inappropriate Stationary Phase: The column chemistry is not selective enough. - Suboptimal Mobile Phase: The solvent system does not provide sufficient separation. - Column Overloading: Too much sample is loaded onto the column. | - Screen different column types (e.g., phenyl-hexyl, cyano). - Optimize the mobile phase composition, including the organic modifier, aqueous component, and any additives (e.g., formic acid, acetic acid at low concentrations). - Reduce the amount of sample loaded onto the column. |
| Peak Tailing | - Strong Analyte-Stationary Phase Interaction: The polar hydroxyl and carboxylic acid groups interact strongly with silica. - Presence of Impurities: Co-eluting impurities can affect peak shape. | - Use a mobile phase with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid. - Use an end-capped C18 column for reversed-phase chromatography. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Product Purity Decreases After Purification | - Instability in Collected Fractions: The compound may be degrading in the collected solvent. - Acyl Migration in Solution: Isomerization occurs after collection. | - Immediately after collection, neutralize the fractions if an acidic or basic mobile phase was used. - Evaporate the solvent at low temperature as quickly as possible. - Store the purified compound as a dry solid at low temperature (-20°C or below) under an inert atmosphere. |
Experimental Workflow & Troubleshooting Logic
Experimental Protocols
Preparative HPLC Method for Isomer Separation
This protocol provides a starting point for the purification of the target compound using preparative reversed-phase HPLC. Optimization will be required based on the specific crude extract and available instrumentation.
1. Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: C18, 10 µm, 250 x 20 mm (or similar dimensions)
-
Fraction collector
2. Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Note: All solvents should be HPLC grade and degassed before use.
3. Chromatographic Conditions:
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-50% B (linear gradient)
-
45-50 min: 50-90% B (wash)
-
50-55 min: 90% B (wash)
-
55-60 min: 10% B (equilibration)
-
-
Flow Rate: 15-20 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 310 nm
-
Injection Volume: 1-5 mL of a filtered solution of the crude extract dissolved in a minimal amount of the initial mobile phase.
4. Post-Purification Processing:
-
Analyze fractions by analytical HPLC to identify those containing the pure target compound.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation at a temperature below 30°C.
-
Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.
Stability Indicating Analytical HPLC Method
This method can be used to assess the purity of the compound and to monitor for degradation or isomerization.
1. Instrumentation:
-
Analytical HPLC system with a DAD or UV detector
-
Column: C18, 5 µm, 250 x 4.6 mm
2. Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
3. Chromatographic Conditions:
-
Gradient:
-
0-20 min: 15-40% B (linear gradient)
-
20-25 min: 40-90% B (wash)
-
25-30 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
Troubleshooting Logic for Method Development
Technical Support Center: Enhancing the Bioavailability of 5-O-p-Coumaroylquinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 5-O-p-Coumaroylquinic acid, a notable member of the chlorogenic acid family.
Frequently Asked Questions (FAQs)
Q1: What is 5-O-p-Coumaroylquinic acid, and why is its bioavailability a concern?
A1: 5-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid derivatives class. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] However, its application in pharmaceuticals and nutraceuticals is often limited by low stability, poor physiological stability, and insufficient bioavailability.[2] The ester bond in its structure is susceptible to hydrolysis, and it can undergo extensive metabolism, which reduces its systemic availability.[3]
Q2: What are the primary challenges affecting the oral bioavailability of 5-O-p-Coumaroylquinic acid?
A2: The primary challenges include:
-
Low Stability: The compound can degrade due to oxidation, isomerization, and polymerization.[3]
-
Enzymatic Hydrolysis: The ester bond is prone to hydrolysis by digestive enzymes, breaking it down into p-coumaric acid and quinic acid.[3]
-
Extensive Metabolism: It undergoes significant metabolism through processes like hydrolysis, conjugation (sulfation, glucuronidation, methylation), and transformation by gut microbiota.[3]
-
Poor Absorption: Like many polyphenols, its absorption through the intestinal wall can be inefficient.
Q3: What are the most promising strategies to enhance the bioavailability of 5-O-p-Coumaroylquinic acid?
A3: Encapsulation technologies are among the most effective strategies.[2][3] These systems protect the compound from degradation in the gastrointestinal tract and can improve its absorption. Key approaches include:
-
Liposomes: These are vesicular structures made of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[3][4]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate the compound, offering controlled release and improved stability.[2][3]
-
Micelles: These are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for encapsulating poorly water-soluble compounds.[2][3]
-
Gels and Metal-Organic Frameworks: These are other advanced delivery systems being explored to protect and deliver chlorogenic acids.[2][3]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of 5-O-p-Coumaroylquinic acid in liposomes.
| Potential Cause | Troubleshooting Step |
| Inappropriate lipid composition | Optimize the ratio of phosphatidylcholine to cholesterol. A common starting point is a formulation consisting of cholesterol and phosphatidylcholine.[4] |
| Suboptimal pH during encapsulation | Adjust the pH of the buffer solution. The charge of both the liposome and the compound can influence encapsulation. |
| Inefficient sonication or extrusion | Ensure proper calibration and operation of the sonicator or extruder to achieve the desired vesicle size and lamellarity. |
| Drug-to-lipid ratio is too high | Systematically decrease the initial concentration of 5-O-p-Coumaroylquinic acid relative to the total lipid concentration. |
Issue 2: Inconsistent results in in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Variability in animal fasting times | Standardize the fasting period for all animals before oral administration. The presence of food can delay the absorption rate.[5] |
| Inadequate formulation stability | Assess the stability of your formulation (e.g., liposomes, nanoparticles) under storage conditions and just before administration. |
| Metabolism by gut microbiota | Consider the influence of gut microbiota, which can extensively metabolize chlorogenic acids.[6] Co-administration of antibiotics in preliminary studies can help elucidate the role of gut flora. |
| Rapid metabolism and clearance | The compound is rapidly metabolized.[5] Ensure your blood sampling schedule is frequent enough, especially at early time points, to capture the absorption phase accurately. Peak plasma concentrations of related compounds can be reached within an hour.[7] |
Quantitative Data from Bioavailability Studies
The following table summarizes pharmacokinetic data from a study on a liposomal formulation of chlorogenic acid (a class of compounds including 5-O-p-Coumaroylquinic acid), demonstrating the potential for enhanced bioavailability.
| Parameter | Chlorogenic Acid (CA) | Chlorogenic Acid-Loaded Liposome (CAL) | Fold Increase |
| Cmax (µg/mL) | 3.97 ± 0.39 | 6.42 ± 1.49 | 1.62 |
| Tmax (min) | 10 | 15 | - |
| Relative Oral Bioavailability | - | - | 1.29 |
Data adapted from a study on chlorogenic acid-loaded liposomes.[4]
Experimental Protocols
Protocol 1: Preparation of 5-O-p-Coumaroylquinic Acid-Loaded Liposomes
This protocol is based on the thin-film hydration method described for chlorogenic acid.[4]
Materials:
-
5-O-p-Coumaroylquinic acid
-
Soy phosphatidylcholine (SPC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation: Dissolve SPC and CH in a chloroform-methanol mixture (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Vacuum Drying: Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a PBS solution containing 5-O-p-Coumaroylquinic acid. The mixture should be vortexed intermittently until the lipid film is fully dispersed, forming a multilamellar vesicle (MLV) suspension.
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator.
-
Purification: Separate the encapsulated 5-O-p-Coumaroylquinic acid from the unencapsulated compound by methods such as dialysis or ultracentrifugation.
-
Sterilization: Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
Visualizations
Workflow for Enhancing Bioavailability
Caption: Experimental workflow for enhancing bioavailability.
Metabolic Pathway of Chlorogenic Acids
Caption: Metabolic fate of 5-O-p-Coumaroylquinic acid.
References
- 1. 5-O-p-Coumaroylquinic acid CAS 32451-86-8 Sigma-Aldrich [sigmaaldrich.com]
- 2. Encapsulation strategies for dietary chlorogenic acid: advances in delivery systems and functional applications | Journal of Food Bioactives [isnff-jfb.com]
- 3. View of Encapsulation strategies for dietary chlorogenic acid: advances in delivery systems and functional applications | Journal of Food Bioactives [isnff-jfb.com]
- 4. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-O-p-Coumaroylquinic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-O-p-Coumaroylquinic acid and its positional isomers, 3-O-p-Coumaroylquinic acid and 4-O-p-Coumaroylquinic acid. These phenolic compounds, found in a variety of plant sources, are of significant interest for their potential therapeutic applications. This document summarizes available experimental data on their antioxidant, anti-inflammatory, and enzyme inhibitory properties, and details the experimental protocols for key assays. Furthermore, it visualizes the key signaling pathways these molecules are thought to modulate.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of p-coumaroylquinic acid isomers. It is important to note that a single study directly comparing all three isomers across a range of activities is not currently available in the scientific literature. Therefore, the data presented is a compilation from various studies, and experimental conditions may differ.
Table 1: Comparative Antioxidant Activity
| Compound/Extract | Assay | IC50 Value |
| p-Coumaric Acid | DPPH Radical Scavenging | ~45 µg/mL (exhibiting 71.2% inhibition)[1] |
| p-Coumaric Acid | ABTS Radical Scavenging | Demonstrated effective scavenging activity[1] |
| Cynara scolymus (Artichoke) Leaf Extract | DPPH Radical Scavenging | High activity correlated to phenolic content[2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Target | Observed Effect |
| p-Coumaric Acid | COX-2 Expression | Inhibition of expression[3] |
| p-Coumaric Acid | NF-κB Activation | Suppression of activation[3] |
| Tormentic acid 3-O-trans-p-coumaroyl ester | NF-κB Signaling | Significant inhibition of pro-inflammatory cytokines (TNFα, IL-8, etc.)[4] |
Table 3: Comparative Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value |
| p-Coumaroylquinic acid | Lipoxygenase | 35.35 µg/mL |
| p-Coumaroylquinic acid | Tyrosinase | 65.00 µg/mL |
| Succinimide Derivatives (for comparison) | Acetylcholinesterase | 343.45 µM and 422.98 µM[5] |
| Succinimide Derivatives (for comparison) | α-Glucosidase | 157.71 µM and 471.79 µM[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This reduction of DPPH is accompanied by a color change from violet to pale yellow, which is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (e.g., a p-coumaroylquinic acid isomer) is dissolved in the same solvent at various concentrations.
-
The test solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a wavelength where DPPH has maximum absorption (around 517 nm).
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is then determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant reduces the ABTS•+, leading to a decrease in absorbance.
-
Procedure:
-
The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The scavenging activity is calculated, and results are often expressed as Trolox equivalents.
-
3. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
-
Procedure (Fluorometric):
-
The COX-2 enzyme is incubated with the test compound for a defined period.
-
The enzymatic reaction is initiated by adding a substrate, such as arachidonic acid.
-
The product formation is monitored using a fluorescent probe that reacts with the prostaglandin product.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the activity with and without the inhibitor. The IC50 value is then determined.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by p-coumaroylquinic acid and its isomers.
Experimental Workflow Diagram
References
Validation of an analytical method for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
An Objective Analysis of Method Performance for the Quantification of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and Related Phenolic Compounds
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters, including linearity, sensitivity, accuracy, and precision, are evaluated to demonstrate the method's reliability and robustness. The following sections present a comparative summary of these parameters from various studies, detailed experimental protocols, and visual representations of the validation workflow and parameter relationships.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative data from various studies on the validation of HPLC-DAD methods for the analysis of phenolic compounds. These methods are typically employed for the separation and quantification of a wide range of phenolic compounds in diverse matrices, including plant extracts and beverages.[1][2]
Table 1: Linearity and Sensitivity of HPLC-DAD Methods for Phenolic Compound Analysis
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Gallic Acid | 1 - 100 | > 0.999 | 0.097 - 0.467 | 0.097 - 0.496 | [3][4] |
| Caffeic Acid | 1 - 100 | > 0.999 | 0.01 - 0.35 | 0.03 - 1.07 | [3][5] |
| p-Coumaric Acid | 1 - 100 | > 0.999 | 0.01 - 0.35 | 0.03 - 1.07 | [3][5] |
| Ferulic Acid | 1 - 100 | > 0.999 | - | - | [1] |
| Vanillic Acid | 1 - 100 | > 0.999 | - | - | [1] |
| Rutin | 1 - 100 | > 0.999 | - | - | [3] |
| Quercetin | 1 - 100 | > 0.999 | - | - | [3] |
| Myricetin | - | > 0.990 | 6.2807 - 14.8851 | 6.8002 - 16.0071 | [2] |
| Kaempferol | - | > 0.990 | 6.2807 - 14.8851 | 6.8002 - 16.0071 | [2] |
| 3',4',5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide | 15.625 - 500 | 0.999 | 0.167 | 0.505 | [6] |
Table 2: Accuracy and Precision of HPLC-DAD Methods for Phenolic Compound Analysis
| Compound | Recovery (%) | Intraday Precision (RSD %) | Interday Precision (RSD %) | Reference |
| Phenolic Acids (General) | 88.07 - 109.17 | < 5 | < 5 | [4][5] |
| 3',4',5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide | 90 - 101 | < 3 | < 6 | [6] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited studies for the validation of analytical methods for phenolic compounds.
1. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector is typically used.[3]
-
Chromatographic Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5-µm particle size) is commonly employed for the separation of phenolic compounds.[2][3]
-
Mobile Phase : A gradient elution is often used, consisting of two solvents. For instance, a mixture of acidified water (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[1][5][7] The gradient program is optimized to achieve good separation of the target analytes.
-
Flow Rate : A typical flow rate is around 0.8 to 1.0 mL/min.[5]
-
Column Temperature : The column is usually maintained at a constant temperature, for example, 25°C or 30°C.[3][5]
-
Detection : The DAD is set to monitor multiple wavelengths corresponding to the absorbance maxima of the phenolic compounds being analyzed. Common wavelengths for phenolic compounds are around 254, 280, and 320 nm.[1][5]
2. Validation Parameters
-
Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed. This can be confirmed by comparing the chromatograms of a blank sample, a standard solution, and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.[3][4]
-
Linearity : A calibration curve is constructed by plotting the peak area of the analyte against its concentration. A linear relationship is expected within a specific concentration range, and the correlation coefficient (r²) should ideally be greater than 0.99.[2][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.[4][5]
-
Accuracy : The accuracy of the method is typically evaluated through recovery studies. A known amount of the standard is added to a sample matrix, and the percentage of the analyte recovered is calculated.[4][6]
-
Precision : The precision of the method is assessed by determining the repeatability (intraday precision) and intermediate precision (interday precision). This is done by analyzing multiple replicates of a sample on the same day and on different days, respectively. The results are expressed as the relative standard deviation (RSD).[6]
Visualizing the Validation Process
The following diagrams illustrate the workflow of an analytical method validation and the relationship between the key validation parameters.
Caption: Workflow of a typical analytical method validation process.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-O-p-Coumaroylquinic Acid and Other Phenolic Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between bioactive compounds is paramount. This guide provides an objective comparison of 5-O-p-Coumaroylquinic acid against other prominent phenolic compounds—chlorogenic acid, caffeic acid, and quercetin—across key therapeutic areas: antioxidant, anti-inflammatory, and neuroprotective activities. The information herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding.
Chemical Structures at a Glance
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. The number and arrangement of hydroxyl groups, as well as the nature of ester or glycosidic linkages, significantly influence their therapeutic potential.
| Compound | Chemical Structure | Key Features |
| 5-O-p-Coumaroylquinic Acid | An ester of p-coumaric acid and quinic acid. | Belongs to the hydroxycinnamic acid derivatives. |
| Chlorogenic Acid (5-O-caffeoylquinic acid) | An ester of caffeic acid and quinic acid. | A major isomer of caffeoylquinic acids. |
| Caffeic Acid | A hydroxycinnamic acid with a dihydroxy-substituted aromatic ring. | A fundamental building block for many other phenolic compounds. |
| Quercetin | A flavonoid with a C6-C3-C6 backbone. | Characterized by its five hydroxyl groups. |
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the in vitro efficacy of 5-O-p-Coumaroylquinic acid and its counterparts in various assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
Antioxidant capacity is a cornerstone of the therapeutic potential of phenolic compounds, primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC*) |
| 5-O-p-Coumaroylquinic Acid | Data not readily available in direct comparison | Data not readily available in direct comparison |
| Chlorogenic Acid | ~11.5 µM[1] | 2.04 µmole Trolox / mg[2] |
| Caffeic Acid | ~14.3 µM[3] | 1.68 Ascorbate Equivalents[4] |
| Quercetin | ~6.8 µM | Data varies significantly across studies |
*Trolox Equivalent Antioxidant Capacity
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The ability of phenolic compounds to modulate inflammatory pathways is a significant area of research. A common in vitro measure of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Inhibition of Nitric Oxide (NO) Production (IC50) |
| 5-O-p-Coumaroylquinic Acid | Data not readily available in direct comparison |
| Chlorogenic Acid | ~98.6 µM |
| Caffeic Acid | ~65 µg/ml (approximately 361 µM)[3] |
| Quercetin | ~12.0 µM[5] |
Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress and inflammation in the central nervous system. The neuroprotective potential of phenolic compounds is frequently assessed by their ability to protect neuronal cells from induced toxicity, such as glutamate-induced damage in HT22 cells, measured by the MTT assay.
| Compound | Neuroprotective Effect against Glutamate-induced Toxicity in HT22 cells (EC50) |
| 5-O-p-Coumaroylquinic Acid | Data not readily available in direct comparison |
| Chlorogenic Acid | Data not readily available in direct comparison |
| Caffeic Acid | Data not readily available in direct comparison |
| Quercetin | Data not readily available in direct comparison |
Experimental Protocols
Reproducibility and standardization are critical in scientific research. The following sections detail the methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The test compounds (5-O-p-Coumaroylquinic acid, etc.) are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Griess Assay for Nitric Oxide Inhibition
This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.
Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour). The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent is typically a two-part solution: Solution I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent in a new 96-well plate.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement: The absorbance is measured at a wavelength of around 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay for Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Neuronal cells (e.g., HT22) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for a specified time. Subsequently, a neurotoxic agent (e.g., glutamate) is added to induce cell death. Control wells include untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.
-
Incubation: The plate is incubated for a period sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.
-
Calculation: The cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value, the concentration of the compound that provides 50% of the maximal neuroprotective effect, can be determined.
Visualizing the Mechanisms: Signaling Pathways
To provide a deeper understanding of how these phenolic compounds exert their biological effects, the following diagrams, generated using Graphviz, illustrate key signaling pathways involved in inflammation and the antioxidant response.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
This guide provides a comparative framework for understanding the biological activities of 5-O-p-Coumaroylquinic acid relative to other well-studied phenolic compounds. While direct comparative data remains a key area for future research, the compiled information and detailed protocols herein offer a valuable resource for scientists and researchers. The structural nuances of these compounds undoubtedly translate to distinct biological activities, and a thorough understanding of these differences is crucial for the development of novel therapeutics. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of these promising natural products.
References
A Comparative Guide to Synthetic vs. Natural 5-O-p-Coumaroylquinic Acid
An Objective Analysis for Researchers and Drug Development Professionals
Direct comparative studies on the efficacy of synthetic versus natural 5-O-p-Coumaroylquinic acid are not extensively available in current scientific literature. However, a comparison can be framed by examining the inherent properties of synthetic compounds versus their naturally-derived counterparts, supported by data on the compound's known biological activities. Synthetic production offers high purity and scalability, while natural extraction provides the compound as it exists in its biological matrix, which may include synergistic compounds.
This guide provides a comparative overview based on these principles and presents supporting data for the key biological activities of 5-O-p-Coumaroylquinic acid.
Data Presentation
Table 1: General Comparison of Synthetic vs. Natural Compounds
| Feature | Synthetic 5-O-p-Coumaroylquinic acid | Natural 5-O-p-Coumaroylquinic acid |
| Purity | High purity (>98% typically achievable).[1][2] | Purity is variable and dependent on the extraction and purification methods. |
| Consistency | High lot-to-lot consistency. | Can vary based on the natural source, harvest time, and processing. |
| Scalability | Highly scalable for large-scale production. | Limited by the availability and yield from natural sources. |
| Contaminants | Potential for residual solvents and reagents from the synthesis process. | May contain other related natural compounds or extraction solvents. |
| Cost | Potentially lower cost at a large scale. | Can be more expensive due to complex extraction and purification. |
Biological Activities and Experimental Data
5-O-p-Coumaroylquinic acid is known for its antioxidant and anti-inflammatory properties. While direct comparative efficacy data between the synthetic and natural forms is lacking, the following sections detail the compound's activities with relevant experimental protocols.
Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4] This method measures the ability of the antioxidant to donate a hydrogen atom and quench the stable DPPH free radical.[4][5]
Table 2: Hypothetical Comparative Antioxidant Activity Data
No direct comparative experimental data was found. This table illustrates how such data would be presented.
| Compound Form | Concentration | % DPPH Radical Scavenging | IC50 Value |
| Synthetic | 10 µg/mL | Data | Data |
| 25 µg/mL | Data | ||
| 50 µg/mL | Data | ||
| Natural | 10 µg/mL | Data | Data |
| 25 µg/mL | Data | ||
| 50 µg/mL | Data | ||
| Ascorbic Acid (Control) | 10 µg/mL | Data | Data |
| 25 µg/mL | Data | ||
| 50 µg/mL | Data |
Anti-Inflammatory Activity
The anti-inflammatory effects of compounds are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6][7]
Table 3: Hypothetical Comparative Anti-Inflammatory Activity Data
No direct comparative experimental data was found. This table illustrates how such data would be presented.
| Compound Form | Concentration | NO Production (% of Control) | IL-6 Expression (% of Control) | TNF-α Expression (% of Control) |
| Synthetic | 10 µM | Data | Data | Data |
| 25 µM | Data | Data | Data | |
| 50 µM | Data | Data | Data | |
| Natural | 10 µM | Data | Data | Data |
| 25 µM | Data | Data | Data | |
| 50 µM | Data | Data | Data | |
| Dexamethasone (Control) | 1 µM | Data | Data | Data |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is based on standard methods for determining antioxidant activity.[3][4][5][8]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in ethanol.[8] For the assay, a working solution is made to achieve an absorbance of approximately 1.0 at 517 nm.[3]
-
Sample Preparation: Synthetic and natural 5-O-p-Coumaroylquinic acid are dissolved in a suitable solvent (e.g., ethanol or methanol) to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution to a well.[5] Then, add 200 µL of the DPPH working solution to each well.[5] A blank well contains only the solvent and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[3]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.[3][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-Inflammatory Assay in RAW 264.7 Cells Protocol
This protocol is a standard in vitro method for assessing anti-inflammatory effects.[6][7]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of synthetic or natural 5-O-p-Coumaroylquinic acid for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the amount of nitrite in the culture supernatant using the Griess reagent.[6]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the LPS-only treated control.
Mandatory Visualization
Experimental Workflows and Signaling Pathways
Caption: Workflow for synthetic production vs. natural extraction.
Caption: Inhibition of the NF-κB inflammatory pathway.
References
- 1. biorlab.com [biorlab.com]
- 2. abmole.com [abmole.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-inflammatory Efficacy of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid and Related Phenolic Compounds
A guide for researchers on the reproducibility of anti-inflammatory experiments involving p-coumaroylquinic, caffeoylquinic, and dicaffeoylquinic acids.
This guide provides a comparative overview of the anti-inflammatory properties of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, a p-coumaroylquinic acid (p-CoQA), and its structurally related analogs, including caffeoylquinic acid (CQA) and dicaffeoylquinic acid (diCQA) isomers. The objective is to facilitate the reproducibility of experiments by presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Performance Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of these phenolic compounds are typically evaluated through in vivo and in vitro models. Key metrics for comparison include the inhibition of paw edema in animal models and the reduction of inflammatory mediators in cell cultures. While direct side-by-side comparative studies for all compounds are limited, this section summarizes available data from various studies to provide a relative measure of their potency.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Time Point | Paw Edema Inhibition (%) | Reference |
| 3,4,5-O-tricaffeoylquinic acid | 50 mg/kg | 3 h | 88% of indomethacin activity (10 mg/kg) | [1] |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | 20 mg/kg | 5 h | Comparable to diclofenac sodium (10 mg/kg) | [2] |
Note: Data for the target compound, p-coumaroylquinic acid, in this specific assay was not available in the reviewed literature, highlighting a gap in direct comparative research.
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Parameter Measured | Inhibition | Reference |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | 2.5 - 40 µM | Nitrite Production | Dose-dependent reduction | [2] |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | Not specified | iNOS Protein Expression | Concentration-dependent decrease | [2] |
| 5-caffeoylquinic acid (5-CQA) | Not specified | NF-κB Expression | Decreased expression | [1] |
Note: Quantitative IC50 values for direct comparison are not consistently reported across studies. The data indicates a general anti-inflammatory effect by reducing key inflammatory markers.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the most common assays are provided below.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into control (vehicle), positive control (e.g., indomethacin, diclofenac sodium), and test groups (receiving different doses of the compound).
-
Compound Administration: Test compounds and the positive control are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is used to study the cellular mechanisms of anti-inflammatory action.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates (for viability and nitric oxide assays) or larger plates (for protein and gene expression analysis) and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before stimulation.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of typically 1 µg/mL.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.
-
Protein Expression: The expression of inflammatory proteins like iNOS and COX-2, as well as components of the NF-κB pathway, is determined by Western blotting of cell lysates.
-
Gene Expression: Changes in the mRNA levels of inflammatory genes are measured using RT-qPCR.
-
-
Cell Viability: The cytotoxicity of the compounds is assessed using assays such as the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of p-coumaroylquinic acid and its analogs are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
NF-κB Signaling Pathway in Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like iNOS and COX-2, which drive the inflammatory response. Phenolic compounds such as caffeoylquinic acids can inhibit this pathway at various points, including the phosphorylation of IκBα and the nuclear translocation of NF-κB.
Caption: NF-κB signaling pathway in LPS-induced inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the typical workflow for assessing the anti-inflammatory effects of test compounds on macrophage cells.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-O-p-Coumaroylquinic Acid
The accurate quantification of 5-O-p-coumaroylquinic acid, a significant phenolic compound found in various plant species, is crucial for researchers in natural product chemistry, pharmacology, and drug development. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Methodologies
A clear understanding of the experimental protocols is essential for selecting the most suitable quantification method. The following sections detail the typical methodologies for each technique.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds. It offers good selectivity and sensitivity for compounds with chromophores.
Sample Preparation: Plant material is typically extracted with a solvent mixture such as methanol/water or ethanol/water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve the stability of the phenolic compounds. The extract is then filtered before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength of 5-O-p-coumaroylquinic acid, which is around 310-325 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD, making it the method of choice for analyzing complex matrices or when very low detection limits are required.
Sample Preparation: Similar to HPLC-DAD, extraction is performed with a suitable solvent. However, due to the high sensitivity of the mass spectrometer, further sample clean-up steps like solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A similar reversed-phase LC setup as for HPLC-DAD is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically the most sensitive method for phenolic acids.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-O-p-coumaroylquinic acid are monitored for highly selective quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.[1]
Sample and Standard Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.
Chromatographic Development: The plate is developed in a chamber containing a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid.[2]
Densitometric Analysis: After development, the plate is dried, and the bands are visualized under UV light. The quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance for 5-O-p-coumaroylquinic acid.
Comparative Quantitative Performance
The performance of each analytical method is evaluated based on several key validation parameters. The following table summarizes typical performance data for the quantification of 5-O-p-coumaroylquinic acid and structurally related phenolic compounds.
| Parameter | HPLC-DAD | LC-MS/MS | HPTLC |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.998[3] |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.01 - 0.1 ng/mL | ~ 100 ng/band[3] |
| Limit of Quantification (LOQ) | ~ 0.5 - 5 µg/mL | ~ 0.05 - 0.5 ng/mL | ~ 300 ng/band[3] |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (RSD) | < 2% | < 15% | < 2%[3] |
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflow for the quantification of 5-O-p-coumaroylquinic acid and a conceptual representation of its analysis.
References
In vivo vs. in vitro effects of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
A comparative analysis of the in vivo and in vitro effects of caffeoylquinic acid derivatives reveals their significant therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective activities. Due to a lack of specific research on trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, this guide focuses on two well-studied related compounds: Chlorogenic Acid (CGA), a simple caffeoylquinic acid, and 3,5-dicaffeoylquinic acid (3,5-diCQA), a more complex derivative. This comparison provides valuable insights for researchers and drug development professionals exploring the therapeutic applications of this class of compounds.
In Vitro Effects: A Comparative Summary
The in vitro activities of CGA and 3,5-diCQA highlight their direct effects on cellular systems. These studies provide a foundational understanding of their mechanisms of action.
| Parameter | Chlorogenic Acid (CGA) | 3,5-dicaffeoylquinic acid (3,5-diCQA) | Caffeic Acid (Metabolite of CGA) |
| Antioxidant Activity | Exhibits antioxidant properties by scavenging free radicals.[1] | Shows potent antioxidant effects. | Possesses stronger antioxidant activity than CGA.[2] |
| Neuroprotection | Protects neuronal cells from oxidative stress-induced damage. | Attenuates neuronal death and caspase-3 activation induced by hydrogen peroxide in SH-SY5Y cells.[3][4] It also has a neuroprotective effect on Aβ1–42 treated SH-SY5Y cells.[5] | Not explicitly detailed in the provided results. |
| Anti-inflammatory Activity | Can reverse the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[6] | Reduces NF-kappaB activation and pro-inflammatory cytokine release. | Not explicitly detailed in the provided results. |
| Hepatoprotection | Reduces HepG2 cell viability and proliferation in a dose-dependent manner.[7][8] | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Cellular Uptake | Shows much lower uptake by Caco-2 cells compared to caffeic acid.[2] | Not explicitly detailed in the provided results. | Readily taken up by Caco-2 cells.[2] |
In Vivo Effects: A Comparative Summary
In vivo studies provide a broader understanding of the systemic effects and bioavailability of these compounds, which are crucial for their development as therapeutic agents.
| Parameter | Chlorogenic Acid (CGA) | 3,5-dicaffeoylquinic acid (3,5-diCQA) |
| Antioxidant Activity | Increases the activities of antioxidant enzymes like T-SOD and GSH-Px, and decreases MDA levels in a model of hepatotoxicity.[9] | Reduces oxidative stress in a rat model of colitis. |
| Neuroprotection | Improves memory function in diabetic rats by attenuating oxidative stress and apoptosis in the frontal lobe.[10] | Ameliorates spatial learning and memory in senescence-accelerated-prone mice (SAMP8).[5][11] |
| Anti-inflammatory Activity | Reduces inflammation in a rat model of colitis. | Significantly reduces the appearance of diarrhea, loss of body weight, and colonic MPO activity in a rat model of colitis. |
| Bioavailability | Has a relative oral bioavailability that can be increased with formulations like liposomes.[9] | Not explicitly detailed in the provided results. |
| Anti-diabetic Effects | Can lower glucose export from the liver by inhibiting glucose-6-phosphatase.[10] | Not explicitly detailed in the provided results. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Neuroprotection Assay[3][4]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air.
-
Induction of Cell Damage: Hydrogen peroxide (H2O2) is used to induce oxidative stress and neuronal cell damage.
-
Treatment: Cells are pretreated with varying concentrations of 3,5-diCQA prior to the addition of H2O2.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured to determine the extent of cell death.
-
Caspase-3 Activity: Assayed as a marker of apoptosis.
-
Intracellular Glutathione (GSH): Measured to assess the antioxidant capacity of the cells.
-
In Vivo Neuroprotection and Memory Assessment[5][11]
-
Animal Model: Senescence-accelerated-prone mice (SAMP8).
-
Treatment: Mice are orally administered 3,5-diCQA mixed with drinking water (6.7 mg/kg/day) for one month.
-
Behavioral Testing: The Morris water maze is used to evaluate spatial learning and memory.
-
Biochemical Analysis:
-
Real-time PCR: To measure the mRNA expression of genes like phosphoglycerate kinase-1 (PGK1) in brain tissue.
-
Proteomics Analysis: To identify changes in protein expression profiles.
-
Intracellular ATP Content: Measured to assess cellular energy metabolism.
-
Caco-2 Cell Permeability Assay[2]
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics.
-
Culture: Cells are cultured on permeable membrane inserts to form a monolayer that mimics the intestinal barrier.
-
Transport Study: The compound of interest (e.g., chlorogenic acid or caffeic acid) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points to determine the rate of transport across the cell monolayer.
-
Analysis: The concentration of the compound in the collected samples is quantified using an appropriate analytical method, such as HPLC.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly aid in their comprehension.
Caption: Neuroprotective mechanism of 3,5-diCQA against oxidative stress.
Caption: Workflow for permeability and bioavailability studies.
Conclusion
References
- 1. Effects of Chlorogenic Acid on In Vitro Maturation and Vitrification Cryopreservation of Sheep Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 5-O-p-Coumaroylquinic Acid from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-O-p-Coumaroylquinic acid content in various plant species, supported by experimental data from peer-reviewed literature. Detailed methodologies for extraction and quantification are presented to facilitate reproducibility and further research. Additionally, a key signaling pathway potentially modulated by this bioactive compound is illustrated to provide context for its pharmacological effects.
Data Presentation: Quantitative Analysis
The concentration of 5-O-p-Coumaroylquinic acid varies significantly across different plant genera and species. The following table summarizes the quantitative data obtained from select studies, highlighting the potential of certain plants as rich sources of this compound.
| Plant Source | Plant Part | 5-O-p-Coumaroylquinic Acid Content (mg/g of dry weight) | Reference |
| Coffea sessiliflora | Green Coffee Beans | 2.18 | [1] |
| Coffea arabica | Green Coffee Beans | 0.67 (average) | [1] |
| Coffea liberica | Green Coffee Beans | 0.58 (average) | [1] |
| Coffea canephora | Green Coffee Beans | 0.40 (average) | [1] |
| Lonicera japonica | Flowers | 0.0573 | [2] |
| Coffea pseudozanguebariae | Green Coffee Beans | 0.12 | [1] |
Experimental Protocols
Extraction of 5-O-p-Coumaroylquinic Acid: Ultrasonic-Assisted Extraction (UAE)
This protocol describes a general method for the efficient extraction of phenolic compounds, including 5-O-p-Coumaroylquinic acid, from plant materials.
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (70% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Weigh 1 gram of the dried, powdered plant material.
-
Extraction:
-
Place the sample in a flask and add 20 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Filter the supernatant through filter paper to remove any remaining particulate matter.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Re-dissolve the resulting aqueous extract in a known volume of the mobile phase for HPLC analysis.
-
Quantification of 5-O-p-Coumaroylquinic Acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol outlines a standard method for the separation and quantification of 5-O-p-Coumaroylquinic acid.
Materials and Equipment:
-
HPLC system with a DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
5-O-p-Coumaroylquinic acid standard
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-O-p-Coumaroylquinic acid standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. A representative gradient is as follows: 0-10 min, 10-25% B; 10-20 min, 25-40% B; 20-30 min, 40-60% B. The specific gradient should be optimized based on the sample matrix and column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm (the characteristic absorbance maximum for p-coumaroyl derivatives).
-
-
Analysis:
-
Filter the prepared plant extracts and standard solutions through a 0.45 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 10 µL) of the standards and samples into the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to 5-O-p-Coumaroylquinic acid in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 5-O-p-Coumaroylquinic acid in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct experimental evidence for 5-O-p-Coumaroylquinic acid is still emerging, its structural similarity to other well-studied anti-inflammatory phenolic acids suggests it may exert its effects through the inhibition of this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by 5-O-p-Coumaroylquinic acid.
References
Unambiguous Structure Confirmation of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: A Comparative Spectroscopic Guide
A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, commonly known as 4-O-p-coumaroylquinic acid. This guide provides a comparative analysis with its key isomers, supported by experimental data and detailed protocols.
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide focuses on confirming the structure of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid (this compound) by comparing its spectroscopic data with its common positional isomers, 3-O-p-coumaroylquinic acid and 5-O-p-coumaroylquinic acid.
Comparative Analysis of Spectroscopic Data
The structural distinction between these isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The position of the p-coumaroyl group on the quinic acid ring significantly influences the chemical environment of the neighboring protons and carbons, leading to distinct chemical shifts in their respective NMR spectra.
Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR spectra provide a detailed fingerprint of each isomer. The chemical shifts of the protons and carbons on the quinic acid moiety are particularly diagnostic.
| Atom | This compound (δ, ppm) | 3-O-p-coumaroylquinic acid (δ, ppm) | 5-O-p-coumaroylquinic acid (δ, ppm) |
| Quinic Acid Moiety | |||
| H-3 | 4.15 (m) | 5.30 (m) | 3.80 (m) |
| H-4 | 5.35 (m) | 4.18 (m) | 4.19 (m) |
| H-5 | 3.78 (m) | 3.95 (m) | 5.33 (m) |
| p-Coumaroyl Moiety | |||
| H-7' (vinylic) | 7.60 (d, J=15.9 Hz) | 7.62 (d, J=15.9 Hz) | 7.63 (d, J=15.9 Hz) |
| H-8' (vinylic) | 6.32 (d, J=15.9 Hz) | 6.35 (d, J=15.9 Hz) | 6.38 (d, J=15.9 Hz) |
Table 1: Comparative 1H NMR Chemical Shifts (ppm) of p-Coumaroylquinic Acid Isomers.
| Atom | This compound (δ, ppm) | 3-O-p-coumaroylquinic acid (δ, ppm) | 5-O-p-coumaroylquinic acid (δ, ppm) |
| Quinic Acid Moiety | |||
| C-1 | 75.8 | 74.9 | 76.1 |
| C-3 | 70.2 | 72.5 | 68.9 |
| C-4 | 73.1 | 68.1 | 71.3 |
| C-5 | 68.5 | 71.8 | 70.7 |
| p-Coumaroyl Moiety | |||
| C-9' (C=O) | 167.2 | 167.5 | 167.8 |
Table 2: Comparative 13C NMR Chemical Shifts (ppm) of p-Coumaroylquinic Acid Isomers.
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from scientific literature.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. All three isomers exhibit the same molecular ion peak corresponding to their identical molecular formula, C16H18O8. However, subtle differences in the relative intensities of fragment ions can sometimes be observed.
| Isomer | Precursor Ion [M-H]- (m/z) | Major Fragment Ions (m/z) |
| This compound | 337.0929 | 191.0552 (quinic acid), 163.0395 (p-coumaric acid - H2O), 145.0289 |
| 3-O-p-coumaroylquinic acid | 337.0929 | 191.0552 (quinic acid), 163.0395 (p-coumaric acid - H2O), 173.0450 |
| 5-O-p-coumaroylquinic acid | 337.0929 | 191.0552 (quinic acid), 163.0395 (p-coumaric acid - H2O), 179.0344 |
Table 3: Comparative Mass Spectrometry Fragmentation Data of p-Coumaroylquinic Acid Isomers.
Experimental Protocols
NMR Spectroscopy
A detailed protocol for the acquisition and processing of NMR data for the structural elucidation of p-coumaroylquinic acid isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).
-
Data Acquisition:
-
Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For 1H NMR, use a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For 13C NMR, use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
For 2D NMR experiments, optimize acquisition parameters according to the instrument's software guidelines to achieve adequate resolution and signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the connectivity and substitution pattern.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A standard protocol for the analysis of p-coumaroylquinic acid isomers by HPLC-MS/MS is outlined below:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for analysis.
-
Chromatographic Separation:
-
Use a C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B; followed by re-equilibration.
-
Set the flow rate to 0.5-1.0 mL/min and the column temperature to 25-30 °C.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to acquire data in full scan mode to identify the molecular ion and in tandem MS (or MS/MS) mode to obtain fragmentation patterns.
-
Optimize the collision energy to achieve characteristic fragmentation of the precursor ion.
-
Visualization of the Confirmation Workflow
The logical workflow for the structural confirmation of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid is depicted below.
Caption: Workflow for the structural confirmation of this compound.
Benchmarking the Antioxidant Activity of 5-O-p-Coumaroylquinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antioxidant activity of 5-O-p-Coumaroylquinic acid against common antioxidant standards. Due to the limited availability of directly comparable in vitro antioxidant assay data for 5-O-p-Coumaroylquinic acid in publicly accessible literature, this document focuses on providing a framework for its evaluation. It includes established experimental protocols and data for well-characterized antioxidants—Ascorbic Acid, Trolox, and Gallic Acid—to serve as a baseline for researchers conducting their own comparative studies.
Comparative Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for common antioxidant standards in various in vitro assays. A lower IC50 value indicates a higher antioxidant potency. Researchers evaluating 5-O-p-Coumaroylquinic acid can use these values as a reference for interpreting their experimental results.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (TEAC, µmol TE/g) |
| 5-O-p-Coumaroylquinic acid | Data not available | Data not available | Data not available |
| Ascorbic Acid | ~2.6 - 8.8 | ~2.9 - 15 | Frequently used as a standard |
| Trolox | ~3.8 - 8.0 | ~2.9 - 7.5 | Standard for TEAC value |
| Gallic Acid | ~1.0 - 5.0 | ~1.0 - 3.0 | Often shows very high activity |
Note: The IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for three common antioxidant assays are provided below to facilitate standardized evaluation of 5-O-p-Coumaroylquinic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Sample Preparation:
-
Dissolve 5-O-p-Coumaroylquinic acid and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of each sample or standard concentration to a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of 5-O-p-Coumaroylquinic acid and standard antioxidants in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard concentration to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored by the increase in absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare a series of concentrations of 5-O-p-Coumaroylquinic acid and standard antioxidants.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard concentration to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.
-
Visualizing Experimental Workflow and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for antioxidant activity assessment and the Keap1-Nrf2 signaling pathway, a key mechanism for cellular antioxidant response.
Caption: Experimental workflow for assessing antioxidant activity.
Caption: Keap1-Nrf2 signaling pathway in cellular antioxidant response.
Safety Operating Guide
Essential Disposal Protocol for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
This document provides a comprehensive guide for the safe and proper disposal of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Hand Protection | Chemical-resistant Gloves | The type of glove should be selected based on the concentration and amount of the substance. Always inspect gloves before use and use proper removal techniques[1]. |
| Body Protection | Lab Coat or Impervious Clothing | Protective clothing should be worn when there is a risk of exposure[1][2]. |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area. If dust or aerosols are generated, use appropriate respiratory protection[1][2]. |
General Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or aerosols[1][2].
-
Use in a well-ventilated area[2].
-
Do not eat, drink, or smoke when using this product[1].
-
Keep away from heat, sparks, open flames, and other ignition sources[1].
-
Take precautionary measures against static discharge.
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
For Dry Spills:
-
Evacuate and Alert: Advise personnel in the area and alert emergency services if necessary[2].
-
Containment: Prevent the spillage from entering drains or water courses[2].
-
Cleanup: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel up, or vacuum the material[2]. Consider using explosion-proof machines that are grounded[2].
-
Collection: Place the spilled material in a clean, dry, sealable, and labeled container for disposal[2].
-
Decontamination: Wash the spill area with large amounts of water and prevent runoff into drains[2].
For Wet Spills:
-
Evacuate and Alert: Advise personnel in the area and alert emergency services.
-
Containment: Prevent the spillage from entering drains or water courses.
-
Cleanup: Vacuum or shovel up the material.
-
Collection: Place the spilled material in labeled containers for disposal[2].
-
Decontamination: Wash the area with large amounts of water[2].
III. Disposal Procedures
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment Methods:
-
Recycling: Recycle wherever possible or consult the manufacturer for recycling options[2].
-
Landfill: If recycling is not an option, the residue may be buried in an authorized landfill[2].
-
Professional Disposal Service: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations[2]. Consult with a local waste disposal expert[3].
Packaging Disposal:
-
Contaminated packaging should be handled in the same way as the substance itself.
-
Completely emptied packages can be recycled. If not recycled, they should be disposed of in an authorized landfill[2].
Important Considerations:
-
Do not empty into drains[3].
-
Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.
-
Waste should be separated into categories that can be handled by local or national waste management facilities[3].
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid.
Caption: Disposal workflow for the specified chemical.
References
Personal protective equipment for handling trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Chemical Name: trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid Common Synonyms: 5-O-p-Coumaroylquinic acid, Chlorogenic acid CAS Number: 327-97-9
This document provides essential safety protocols and logistical information for the handling and disposal of Chlorogenic acid in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below. While Chlorogenic acid is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper protective measures are necessary to prevent skin and eye irritation.[1]
| Protective Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | Standard laboratory coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. |
Health and Safety Information
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
First Aid Measures:
Experimental Protocol: Safe Handling and Disposal
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before handling, ensure all recommended PPE is worn as specified in the table above.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
3. Handling and Storage:
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
4. Spill and Leak Procedures:
-
In case of a spill, avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly with water.
5. Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
A recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Chlorogenic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
